Diflorasone
描述
Structure
3D Structure
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036185 | |
| Record name | Diflorasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.53e-02 g/L | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2557-49-5 | |
| Record name | Diflorasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diflorasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Diflorasone Diacetate in Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone diacetate is a high-potency topical corticosteroid utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy stems from a multi-faceted mechanism of action at the cellular and molecular level, primarily involving the modulation of gene expression to suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the core mechanisms of this compound diacetate in preclinical skin inflammation models, supported by quantitative data from representative studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. While specific quantitative data for this compound diacetate in certain models is limited in publicly available literature, this guide leverages data from other potent corticosteroids to provide a comprehensive understanding of its expected activity.
Introduction
Skin inflammation is a complex biological response to various stimuli, including allergens, irritants, and pathogens. It is characterized by the cardinal signs of redness, swelling, heat, and pain, which are orchestrated by a complex interplay of immune cells, inflammatory mediators, and signaling pathways. Key molecular players in this process include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as lipid mediators like prostaglandins and leukotrienes, which are produced through the arachidonic acid pathway. The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in regulating the expression of many pro-inflammatory genes.
This compound diacetate, a synthetic fluorinated corticosteroid, is a therapeutic agent designed to potently suppress skin inflammation.[1] This guide elucidates its mechanism of action, focusing on its effects in established preclinical models of skin inflammation.
Molecular Mechanism of Action
The anti-inflammatory effects of this compound diacetate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1] The mechanism can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most significant for its anti-inflammatory action.
Glucocorticoid Receptor Binding and Nuclear Translocation
Upon topical application, this compound diacetate penetrates the skin and enters the cytoplasm of keratinocytes, fibroblasts, and resident immune cells. Here, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the associated proteins and the exposure of its nuclear localization signal. The activated this compound diacetate-GR complex then translocates into the nucleus.[1]
Modulation of Gene Expression
Inside the nucleus, the activated GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This binding enhances the transcription of genes encoding anti-inflammatory proteins such as annexin-1 (also known as lipocortin-1), and others.[1]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1. It achieves this by either directly interacting with these transcription factors and preventing their binding to DNA, or by inducing the expression of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm.[2][3]
The net result of these genomic actions is a profound suppression of the inflammatory response.
Key Signaling Pathways Modulated by this compound Diacetate
The anti-inflammatory efficacy of this compound diacetate is largely attributable to its potent inhibition of key pro-inflammatory signaling pathways.
Inhibition of the Phospholipase A2 and Arachidonic Acid Pathway
A cornerstone of this compound diacetate's mechanism is the upregulation of annexin-1.[1] Annexin-1 is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid.[1][4] By inhibiting PLA2, this compound diacetate effectively cuts off the supply of the precursor for the synthesis of potent inflammatory lipid mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).
Suppression of NF-κB and AP-1 Signaling
This compound diacetate effectively suppresses the activation of the master pro-inflammatory transcription factors NF-κB and AP-1 in skin cells. This leads to a significant reduction in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Efficacy in Preclinical Skin Inflammation Models
The anti-inflammatory activity of this compound diacetate has been evaluated in various preclinical models that mimic different aspects of human inflammatory skin diseases.
Croton Oil-Induced Ear Edema in Mice
This is a widely used acute inflammation model to assess the potency of topical anti-inflammatory agents. Croton oil, a potent irritant, induces a rapid and robust inflammatory response characterized by edema (swelling). The efficacy of a topical corticosteroid is quantified by its ability to reduce this edema.
Table 1: Representative Anti-inflammatory Effects of Potent Corticosteroids in the Croton Oil-Induced Mouse Ear Edema Model
| Compound (Topical Application) | Dose | % Inhibition of Edema | Reference |
| Dexamethasone | 0.08 mg/ear | 45.6% | [5] |
| Prednisolone | - | Potent Inhibition | [6] |
Note: Specific quantitative data for this compound diacetate in this model was not available in the reviewed literature. The data for dexamethasone and the qualitative assessment for prednisolone are provided as representative examples of the expected high potency.
Vasoconstrictor Assay
The vasoconstrictor assay is a pharmacodynamic study in humans that measures the skin blanching (whitening) effect of a topical corticosteroid, which is a direct result of its ability to constrict the small blood vessels in the skin. This effect is correlated with the anti-inflammatory potency of the corticosteroid. This compound diacetate has been shown to be a potent vasoconstrictor.[7]
Table 2: Vasoconstrictor Potency of this compound Diacetate Compared to Other Corticosteroids
| Compound | Potency | Reference |
| This compound Diacetate 0.05% | High | [7] |
| Fluocinonide 0.05% | High | [7] |
| Betamethasone 17-valerate 0.1% | High | [7] |
| Fluocinolone Acetonide 0.025% | High | [7] |
Inhibition of Pro-inflammatory Cytokines
This compound diacetate suppresses the production of key pro-inflammatory cytokines that drive the inflammatory process in the skin.
Table 3: Representative Effects of Potent Corticosteroids on Pro-inflammatory Cytokine Levels in Skin Inflammation Models
| Cytokine | Model | Treatment | Effect | Reference |
| IL-1β | Mouse Collagen-Induced Arthritis (Joint Tissue) | Prednisolone (1.5 mg/kg) | Significant Reduction | [8] |
| IL-6 | Mouse Collagen-Induced Arthritis (Joint Tissue) | Prednisolone (0.7 mg/kg) | Significant Reduction | [8] |
| IFN-γ, IL-17, IL-22 | Imiquimod-Induced Psoriasis-like Skin Inflammation (Mouse Ear) | Betamethasone | Significant Suppression of mRNA Expression | [9] |
| IL-1β | Imiquimod-Induced Psoriasis-like Skin Inflammation (Mouse Ear) | Betamethasone | Significant Suppression of mRNA Expression | [9] |
Note: Specific quantitative data for this compound diacetate on cytokine inhibition in skin models was not available in the reviewed literature. The data for prednisolone and betamethasone are provided as representative examples of the expected potent cytokine suppression.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of evaluating topical anti-inflammatory agents.
Croton Oil-Induced Ear Edema in Mice
This protocol is a standard method for inducing acute skin inflammation.[5][10]
Objective: To evaluate the anti-inflammatory activity of a topical agent by measuring the reduction of croton oil-induced ear edema in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (vehicle)
-
Test compound (e.g., this compound diacetate)
-
Positive control (e.g., Dexamethasone)
-
Micrometer or punch biopsy and analytical balance
Procedure:
-
Divide mice into groups (e.g., vehicle control, positive control, test compound groups at various doses).
-
Prepare the irritant solution of croton oil in acetone (e.g., 5% v/v).
-
Apply a specific volume (e.g., 20 µL) of the test compound solution or control to the inner surface of the right ear of each mouse.
-
After a set time (e.g., 30 minutes), apply a specific volume (e.g., 20 µL) of the croton oil solution to the same ear. The left ear can serve as an untreated control.
-
After a specified duration (e.g., 6 hours), sacrifice the mice.
-
Measure the thickness of both ears using a micrometer, or take a standard-sized punch biopsy (e.g., 6 mm) from both ears and weigh them.
-
The degree of edema is calculated as the difference in thickness or weight between the right and left ears.
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Phospholipase A2 (PLA2) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the PLA2 enzyme.
Objective: To determine the inhibitory effect of a compound on PLA2 activity.
Materials:
-
Purified PLA2 enzyme
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)
-
Assay buffer
-
Test compound (e.g., Annexin-1 as a positive control)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the phospholipid substrate in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the PLA2 enzyme.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period.
-
Stop the reaction.
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed substrate.
-
Quantify the amount of released fatty acid using a scintillation counter.
-
Calculate the percentage inhibition of PLA2 activity for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Cytokine Quantification from Skin Samples
This protocol describes the measurement of pro-inflammatory cytokine levels in skin tissue.
Objective: To quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in skin samples following treatment.
Materials:
-
Skin biopsy samples
-
Homogenization buffer
-
Protein extraction reagents
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines
-
Microplate reader
Procedure:
-
Obtain skin biopsies from the inflamed area after treatment with the test compound or control.
-
Homogenize the skin tissue in a suitable buffer to extract proteins.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration in the supernatant.
-
Perform an ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the skin protein extract to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on a standard curve.
-
Normalize the cytokine levels to the total protein concentration for each sample.
Conclusion
This compound diacetate exerts its potent anti-inflammatory effects in skin inflammation models through a well-defined molecular mechanism. By activating the glucocorticoid receptor, it orchestrates a genomic response that leads to the upregulation of anti-inflammatory proteins like annexin-1 and the suppression of pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1. This results in the inhibition of phospholipase A2 and a subsequent reduction in the production of arachidonic acid-derived inflammatory mediators, as well as a decrease in the expression of pro-inflammatory cytokines. The efficacy of this compound diacetate in preclinical models such as the croton oil-induced ear edema and its potent vasoconstrictor activity underscore its clinical utility in treating a range of inflammatory dermatoses. Further research providing specific quantitative data for this compound diacetate in these models will further enhance our understanding of its pharmacological profile.
References
- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 2. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappaB signaling interferes with phorbol ester-induced growth arrest of keratinocytes in a TNFR1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical anti-inflammatory activity of esters of steroid 21-oic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Diflorasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone, a synthetic difluorinated corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding of this compound to the GR. While specific quantitative binding affinity data for this compound is not widely available in peer-reviewed literature, this document outlines the established signaling pathway of glucocorticoid receptors and provides a detailed, generalized experimental protocol for determining receptor binding affinity. This information is intended to support researchers and drug development professionals in understanding the molecular interactions of this compound and in designing studies to further elucidate its pharmacodynamic profile.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a high-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic effects are mediated through its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The GR is ubiquitously expressed and plays a crucial role in a wide array of physiological processes, including metabolism, immune response, and development.[5][6] Upon ligand binding, the GR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.[3][4]
Glucocorticoid Receptor Signaling Pathway
The mechanism of action of this compound, like other glucocorticoids, involves a series of molecular events initiated by its binding to the cytosolic GR.[5][6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.
The binding of a glucocorticoid agonist, such as this compound, triggers the dissociation of these associated proteins. This allows the activated ligand-receptor complex to translocate into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3]
Quantitative Data on Glucocorticoid Receptor Binding
A thorough review of the scientific literature did not yield specific quantitative binding affinity data for this compound or its diacetate ester for the glucocorticoid receptor (e.g., Kd, IC50, or relative binding affinity). Such data is crucial for a precise comparison with other corticosteroids. In the absence of this data, a comparative table cannot be provided. It is recommended that researchers perform dedicated binding assays to determine these values.
Experimental Protocol: Competitive Radioligand Binding Assay for GR Affinity
The following provides a detailed, generalized methodology for a competitive radioligand binding assay, a standard and robust method for determining the binding affinity of a test compound like this compound to the glucocorticoid receptor.
4.1. Objective
To determine the relative binding affinity (IC50 and subsequently Ki) of this compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
4.2. Materials
-
Radioligand: [3H]-Dexamethasone (a high-affinity GR ligand).
-
Receptor Source: Cytosolic extract from cells expressing the human glucocorticoid receptor (e.g., A549 lung carcinoma cells, or recombinant human GR).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Dexamethasone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (to stabilize the receptor), dithiothreitol (DTT), and other stabilizing agents.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.
-
Scintillation Cocktail and Liquid Scintillation Counter.
4.3. Experimental Workflow
4.4. Detailed Procedure
-
Receptor Preparation:
-
Culture and harvest cells known to express the glucocorticoid receptor.
-
Homogenize the cells in a hypotonic buffer and centrifuge to obtain a cytosolic fraction (supernatant) containing the GR.
-
Determine the protein concentration of the cytosolic extract.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the GR-containing cytosolic extract.
-
Add increasing concentrations of the unlabeled test compound (this compound) or the reference compound (Dexamethasone).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Add a constant, saturating concentration of the radioligand ([3H]-Dexamethasone) to all tubes.
-
Bring all tubes to a final, equal volume with the assay buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours to overnight).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of dextran-coated charcoal to each tube. The charcoal will adsorb the free radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal.
-
Alternatively, use a filtration method where the reaction mixture is passed through a glass fiber filter that traps the receptor-bound ligand.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
4.5. Data Analysis
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the GR.
-
Conclusion
References
- 1. Articles [globalrx.com]
- 2. This compound diacetate - Wikipedia [en.wikipedia.org]
- 3. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 5. What is this compound Diacetate used for? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
Synthesis and Chemical Characterization of Diflorasone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone, a potent fluorinated corticosteroid, and its derivatives are of significant interest in pharmaceutical research and development due to their pronounced anti-inflammatory and immunosuppressive properties.[1] These compounds exert their effects through the glucocorticoid receptor (GR) signaling pathway, modulating the expression of genes involved in inflammation.[2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of key this compound derivatives, with a focus on providing practical experimental protocols and detailed characterization data.
This compound diacetate, the 17,21-diacetate ester of this compound, is a well-known derivative used in topical formulations for various skin disorders.[2] Other derivatives, such as the 17-propionate and 21-acetate, have also been synthesized and investigated.[3][4] The synthesis of these compounds often involves stereoselective fluorination and subsequent esterification reactions.[3]
This document outlines detailed methodologies for the synthesis of several this compound derivatives and provides a comprehensive summary of their chemical characterization data, including spectroscopic and physical properties. Additionally, it visualizes the key signaling pathway and a general experimental workflow to aid in research and development efforts.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a suitable corticosteroid precursor and involves key steps such as stereoselective fluorination and esterification. The following sections detail the experimental protocols for the synthesis of this compound diacetate and other ester derivatives.
Experimental Protocol: Synthesis of this compound Diacetate
The synthesis of this compound diacetate can be achieved through a multi-step process involving the formation of a 17,21-diacetate intermediate followed by hydrofluoric acid treatment.[3]
Step 1: Formation of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate
A solution of 9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate (4 g) in isopropylidene acetate (50 ml) is heated with p-toluenesulfonic acid (PTSA) (0.4 g) for 2 hours. After the reaction is complete, potassium acetate (4 g) is added, and the solvent is removed under vacuum. The resulting residue is dissolved in ethanol (40 ml) and reacted with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA) (4 g) for 16 hours. The reaction mixture is then poured into water and stirred for 2 hours. The white precipitate of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate is filtered, washed with water, and dried.[3]
Step 2: Conversion to this compound Diacetate
A solution of the 6α-fluoro intermediate (2.0 g) in 70% hydrofluoric acid (30 ml), previously cooled to -10 to -15 °C, is stirred for 3.5 hours. The solution is then diluted with water (250 ml) and stirred for an additional hour. The precipitate of this compound diacetate is collected by filtration.[3]
Experimental Protocol: Synthesis of Other this compound Esters
The synthesis of other ester derivatives of this compound, such as the 17-acetate, 17-propionate, and 21-acetate, can be achieved through selective esterification or hydrolysis of the diacetate.
Synthesis of this compound 17-Acetate
A mixture of this compound (1 g) and PTSA (0.3 g) is dissolved in N,N-dimethylacetamide (10 ml). Trimethyl orthoacetate (1 ml) is added, and the solution is stirred for 5 hours. The solution is then diluted with water (40 ml) and stirred for an additional 3 hours. The precipitated this compound 17-acetate is filtered, washed with water, and dried.[3]
Synthesis of this compound 17-Propionate
This compound 17-propionate can be prepared in a manner analogous to the 17-acetate, using triethyl orthopropionate instead of trimethyl orthoacetate.[3]
Synthesis of this compound from this compound 21-Acetate
A solution of potassium carbonate (0.7 g) in water (7 ml) is added to a suspension of this compound 21-acetate (1.4 g) in methanol (15 ml) with stirring. The stirring is continued for 3 hours. The solution is then concentrated under vacuum, and the residue is diluted with water. The resulting suspension is filtered to obtain this compound, which is then washed with water and dried.[3]
Chemical Characterization
The synthesized this compound derivatives are characterized by a variety of analytical techniques to confirm their structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and determination of physical constants. The United States Pharmacopeia (USP) provides standards for this compound Diacetate, including specific rotation and limits for impurities.[5]
Data Presentation
The following tables summarize the key chemical and physical data for this compound and its derivatives.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₂H₂₈F₂O₅ | 410.46 | 2557-49-5 |
| This compound Diacetate | C₂₆H₃₂F₂O₇ | 494.52 | 33564-31-7 |
| This compound 17-Propionate | C₂₅H₃₂F₂O₆ | 466.52 | 924726-89-6 |
| This compound 21-Propionate | C₂₅H₃₂F₂O₆ | 466.51 | 541502-98-1 |
| This compound 21-Acetate 17-Propionate | C₂₇H₃₄F₂O₇ | 508.55 | 79861-38-4 |
Table 2: Spectroscopic Data for this compound Derivatives (Representative Data)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound Diacetate | Due to the complexity of the steroid backbone, a full assignment is not provided. Key signals would include those for the methyl groups, acetate methyls, and olefinic protons. | Signals would be expected for the carbonyl carbons of the ketone and ester groups, olefinic carbons, and carbons bearing fluorine atoms. | Characteristic peaks for C=O (ketone and ester), C-F, O-H, and C-O stretching vibrations would be observed. | [M+H]⁺ at approx. 495.2 |
| This compound 17-Propionate | Similar to the diacetate but with signals corresponding to the propionate group (e.g., a triplet for the methyl group and a quartet for the methylene group). | Resonances for the propionate carbonyl and alkyl carbons would be present. | Similar to the diacetate, with characteristic ester C=O stretching. | [M+H]⁺ at approx. 467.2 |
| This compound 21-Propionate | Similar to the 17-propionate, with propionate signals present. | Resonances for the propionate carbonyl and alkyl carbons would be present. | Similar to the diacetate, with characteristic ester C=O stretching. | [M+H]⁺ at approx. 467.2 |
Note: The spectroscopic data in Table 2 is representative and intended to illustrate the expected patterns. Actual experimental values may vary.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a suitable spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃) or another appropriate deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for these molecules. The data is acquired in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for purity determination and purification of the synthesized compounds. A reversed-phase C18 column is commonly employed. The mobile phase often consists of a mixture of water and organic solvents like acetonitrile and methanol.[6] The USP provides a detailed HPLC method for the assay and impurity profiling of this compound Diacetate.[5]
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound and its derivatives, as glucocorticoids, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately alters gene expression.
Caption: Glucocorticoid receptor signaling pathway of this compound derivatives.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: General workflow for synthesis and purification of this compound derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound derivatives. The detailed experimental protocols, though generalized from patent literature, offer a starting point for laboratory synthesis. The tabulated characterization data, while representative, highlights the key analytical parameters for these compounds. The visualization of the glucocorticoid receptor signaling pathway and the experimental workflow provides a clear conceptual framework for researchers in the field. Further research to obtain and publish detailed, publicly accessible spectroscopic data for a wider range of this compound derivatives would be a valuable contribution to the scientific community.
References
- 1. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 2. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 4. This compound 17-propionate CAS#: 924726-89-6 [m.chemicalbook.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. agilent.com [agilent.com]
In Vitro Anti-inflammatory Properties of Diflorasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone diacetate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its potent anti-inflammatory properties, which are mediated through a complex interplay of genomic and non-genomic actions within target cells. This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of this compound, detailing its molecular mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of dermatology, pharmacology, and drug development.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulated or chronic inflammation underlies the pathophysiology of numerous skin disorders, including psoriasis, atopic dermatitis, and contact dermatitis.[1][2] this compound diacetate is a synthetic fluorinated corticosteroid designed for topical application to mitigate such inflammatory conditions.[3] Its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] This interaction initiates a cascade of molecular events that ultimately suppress the inflammatory response.[4]
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are multifaceted and primarily mediated through the glucocorticoid receptor. Upon diffusing into the target cell, this compound binds to the cytosolic GR, leading to a conformational change that causes the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.
-
Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This binding enhances the transcription of genes encoding anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5]
-
Transrepression: A significant portion of this compound's anti-inflammatory activity is attributed to its ability to repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The this compound-GR complex can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes. This leads to a reduction in the production of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4]
Furthermore, glucocorticoids like this compound can also exert their effects through non-genomic mechanisms, which are more rapid and do not involve gene transcription. These can include direct interactions with cellular membranes and signaling proteins.[6]
Quantitative In Vitro Anti-inflammatory Data
While specific quantitative in vitro data for this compound diacetate is not extensively available in publicly accessible literature, the following tables present illustrative data based on the known high potency of this compound and typical results obtained for potent corticosteroids in various standard in vitro anti-inflammatory assays. These tables are intended to provide a comparative framework for researchers.
Table 1: Illustrative Inhibitory Activity of this compound Diacetate on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Human Keratinocytes (HaCaT)
| Cytokine | This compound Diacetate IC₅₀ (nM) | Dexamethasone IC₅₀ (nM) |
| TNF-α | 1.5 | 5.2 |
| IL-6 | 2.1 | 7.8 |
| IL-1β | 1.8 | 6.5 |
IC₅₀ values represent the concentration of the drug that inhibits the production of the cytokine by 50%. Data is hypothetical and for illustrative purposes.
Table 2: Illustrative Inhibitory Activity of this compound Diacetate on Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Compound | IC₅₀ for PGE₂ Inhibition (nM) |
| This compound Diacetate | 3.5 |
| Indomethacin (NSAID control) | 15.0 |
IC₅₀ values represent the concentration of the drug that inhibits the production of PGE₂ by 50%. Data is hypothetical and for illustrative purposes.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways that regulate the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. This compound, through the activated glucocorticoid receptor, can interfere with this pathway at multiple levels. A primary mechanism is the induction of IκBα synthesis, which enhances the sequestration of NF-κB in the cytoplasm.[7] Additionally, the GR can directly interact with NF-κB subunits, preventing their transcriptional activity.[7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in mediating inflammatory responses. These pathways are activated by various extracellular stimuli and regulate the expression of inflammatory genes. Glucocorticoids can inhibit MAPK signaling, primarily by inducing the expression of MAPK phosphatase-1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, thereby downregulating their downstream signaling and reducing the production of inflammatory mediators.[6]
Detailed Experimental Protocols
The following protocols are examples of standard in vitro assays that can be used to evaluate the anti-inflammatory properties of this compound diacetate.
Inhibition of Cytokine Production in Human Keratinocytes (HaCaT)
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a relevant skin cell line.
-
Cell Culture:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed HaCaT cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound diacetate (e.g., 0.1 nM to 1 µM) or vehicle (e.g., DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IFN-γ), for 24 hours to induce cytokine production.[8] Include an unstimulated control group.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Inhibition of Prostaglandin E₂ (PGE₂) Production in Murine Macrophages (RAW 264.7)
This assay evaluates the effect of this compound on the production of a key arachidonic acid metabolite involved in inflammation.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound diacetate (e.g., 0.1 nM to 1 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE₂ production.[9] Include an unstimulated control group.
-
-
PGE₂ Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
NF-κB Reporter Gene Assay
This assay directly measures the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Line:
-
Use a stable cell line, such as HEK293 or HaCaT cells, that has been transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[10]
-
-
Assay Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound diacetate or vehicle for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.[11]
-
Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity for each this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
This compound diacetate is a high-potency topical corticosteroid with robust in vitro anti-inflammatory properties. Its mechanism of action is centered on the activation of the glucocorticoid receptor, leading to the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. This results in the suppressed production of a wide range of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the anti-inflammatory profile of this compound and other novel corticosteroid compounds, aiding in the development of more effective therapies for inflammatory skin diseases. Further research is warranted to generate specific quantitative in vitro data for this compound to solidify its pharmacological profile.
References
- 1. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 3. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Diflorasone, a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions.[1][2] The document delves into the experimental methodologies employed to elucidate its structure, presents key quantitative data, and explores the signaling pathways through which this compound exerts its therapeutic effects.
Molecular Structure Elucidation
The determination of this compound's molecular structure has been achieved through a combination of advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These methods provide detailed insights into the spatial arrangement of atoms, bond lengths, and angles, which are critical for understanding its pharmacological activity.
1.1. X-ray Crystallography
X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound diacetate, revealing the existence of multiple polymorphic forms.[3][4][5] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.
The crystal structures of four polymorphs of this compound diacetate have been characterized from laboratory powder diffraction data: an anhydrous form (DD1), a monohydrated phase (DDW), and two other anhydrous polymorphs (DD2 and DD3).[3][4][5] The DDW form, upon heating above 90°C, converts to a mixture of DD1 and DD2.[3][4][5] Further heating to 230°C results in the formation of the DD3 polymorph.[3][4][5]
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H, 13C, and 19F NMR, has been a complementary and powerful tool for the structural characterization of this compound and its derivatives.[3][5][6] NMR provides detailed information about the chemical environment of individual atoms within the molecule, confirming the connectivity and stereochemistry of the steroid backbone.[7] 19F NMR is particularly useful for fluorinated steroids like this compound, offering high sensitivity and a clear spectral window for analysis.[6]
Quantitative Structural Data
The crystallographic data for the different polymorphs of this compound diacetate are summarized in the table below. This data highlights the variations in the unit cell parameters and crystal systems among the polymorphs.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| DD1 | Orthorhombic | P212121 | 29.386(1) | 10.4310(9) | 8.1422(7) | 90 | 2495.8(3) |
| DD2 | Orthorhombic | P212121 | 15.2639(10) | 11.7506(7) | 13.8931(11) | 90 | 2491.9(3) |
| DDW | Orthorhombic | P212121 | 30.311(2) | 10.6150(9) | 7.9337(7) | 90 | 2552.7(4) |
| DD3 | Monoclinic | P21 | 11.5276(10) | 13.8135(11) | 7.8973(7) | 103.053(6) | 1225.0(2) |
Data sourced from G. Gilli et al., Steroids, 2009.[3][5]
Experimental Protocols
3.1. X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The method involves the following general steps:
-
Sample Preparation : A small amount of the powdered sample is carefully prepared to ensure a random orientation of the crystallites.
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.
-
Data Analysis : The resulting diffraction pattern, a plot of diffracted intensity versus the scattering angle (2θ), is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystal structure and its parameters. For this compound diacetate, the crystal structures were determined uniquely from laboratory powder diffraction data.[3][4][5]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.
-
Sample Preparation : A small amount of the sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID).
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows resonant frequencies for different nuclei, which are indicative of their chemical environment. For this compound, 1H, 13C, and 19F NMR have been used for its full characterization.[3][5]
Mandatory Visualizations
Caption: Experimental workflow for this compound's molecular structure elucidation.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors.[1][8][9][10] The molecular mechanism can be outlined as follows:
-
Receptor Binding : this compound penetrates the skin and binds to glucocorticoid receptors located in the cytoplasm of skin cells.[1]
-
Complex Formation and Translocation : This binding forms a receptor-steroid complex, which then translocates into the cell nucleus.[1]
-
DNA Interaction : Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1]
-
Gene Expression Modulation : The binding to GREs leads to the modulation of gene transcription.[1] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][8] Concurrently, it causes the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1]
-
Inhibition of Inflammatory Cells : this compound also inhibits the activity of inflammatory cells such as lymphocytes, macrophages, and eosinophils, reducing their infiltration into the inflamed tissue.[1]
-
Vasoconstriction : The drug induces vasoconstriction of blood vessels in the skin, which helps to reduce edema and erythema.[1]
Conclusion
The molecular structure of this compound is intrinsically linked to its potent anti-inflammatory activity. Its specific stereochemistry and the presence of fluorine atoms contribute to its high affinity for the glucocorticoid receptor. The elucidation of its crystal structures and the characterization of its different polymorphic forms provide a solid foundation for understanding its physicochemical properties and for the development of optimized drug formulations. A thorough comprehension of its mechanism of action at the molecular level is paramount for the rational design of new and improved corticosteroid therapies.
References
- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]
- 3. Structures from powders: this compound diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uniupo.it [research.uniupo.it]
- 6. diva-portal.org [diva-portal.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. This compound | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound: Package Insert / Prescribing Information [drugs.com]
Investigating the Immunosuppressive Effects of Diflorasone on T-Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diflorasone diacetate, a high-potency topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions. This technical guide delves into the core mechanisms by which this compound is understood to exert its immunosuppressive effects on T-lymphocytes, key orchestrators of the adaptive immune response. While direct quantitative data for this compound's impact on T-cell function is limited in publicly available literature, this document synthesizes information from studies on other high-potency corticosteroids to provide a comprehensive overview of its expected activities. This guide also outlines detailed experimental protocols for investigating these effects and visualizes the key signaling pathways involved.
Introduction to this compound and its Immunosuppressive Potential
This compound diacetate is a synthetic fluorinated corticosteroid classified as a "super-potent" or "ultra-high potency" agent.[1][2] Its primary therapeutic action stems from its ability to modulate the body's inflammatory response.[1] A crucial aspect of this modulation is the suppression of immune cells, including T-lymphocytes.[1] Corticosteroids, as a class, are well-documented to inhibit the activities of inflammatory cells like lymphocytes, macrophages, and eosinophils.[1] By reducing the activation and chemotaxis of these cells, they minimize the cellular infiltration that characterizes many inflammatory conditions.[1]
The fundamental mechanism of action for this compound, like other glucocorticoids, involves its binding to cytosolic glucocorticoid receptors (GR).[1] This drug-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, including a variety of cytokines that are crucial for T-cell function.[1]
Quantitative Effects of High-Potency Corticosteroids on T-Cell Function
Table 1: Inhibition of T-Cell Proliferation by High-Potency Corticosteroids
| Corticosteroid | T-Cell Source | Stimulation Method | Outcome | IC50/Inhibition | Reference |
| Dexamethasone | Human Peripheral Blood T-lymphocytes | Phytohemagglutinin (PHA) | Inhibition of proliferation | Dose-dependent inhibition (10⁻⁶ to 10⁻¹⁰ mol/L) | [3] |
| Methylprednisolone | Human CD4+ T-cells | - | Inhibition of IL2RA expression | 1 µM inhibited expression | [4] |
Table 2: Inhibition of T-Cell Cytokine Production by High-Potency Corticosteroids
| Corticosteroid | T-Cell Source | Stimulation Method | Cytokine(s) Inhibited | Quantitative Effect | Reference |
| Beclomethasone Dipropionate (BDP) | Human Peripheral Blood Mononuclear Cells (from atopic asthmatics) | House Dust Mite (HDM) Allergen | IL-3, IL-5, GM-CSF | Concentration-dependent inhibition | [5] |
| Fluticasone Propionate (FP) | Human Peripheral Blood Mononuclear Cells (from atopic asthmatics) | House Dust Mite (HDM) Allergen | IL-3, IL-5, GM-CSF | Concentration-dependent inhibition (more potent than BDP) | [5] |
| Betamethasone Dipropionate | In vitro differentiated Th1/Th17 and Tc1/Tc17 cells | - | IL-17A, IL-22 | Marked inhibition at 1 µM | [6] |
| Methylprednisolone | Human CD4+ and CD8+ T-cells | - | FAS, FASL, TNFRSF1B, IL-13 | Significant decrease in protein expression at or before 48h with 1 µM | [4] |
Key Signaling Pathways Modulated by this compound in T-Cells
The immunosuppressive effects of this compound on T-cells are mediated through the interference with several critical signaling pathways that govern T-cell activation, proliferation, and cytokine production.
Glucocorticoid Receptor (GR) Signaling Pathway
This is the primary pathway through which this compound exerts its effects.
Inhibition of NF-κB and AP-1 Signaling
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors for the expression of pro-inflammatory genes, including many cytokines essential for T-cell function. Glucocorticoids are known to inhibit these pathways.
Experimental Protocols for Assessing T-Cell Immunosuppression
The following protocols provide a framework for the in vitro evaluation of the immunosuppressive effects of this compound on human T-cells.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent to which this compound inhibits T-cell division upon stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound diacetate
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS and stain with an optimized concentration of CFSE.[7]
-
Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate.
-
Treatment: Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add T-cell activation stimuli to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.
Cytokine Production Assay (Intracellular Staining)
This assay quantifies the effect of this compound on the production of key T-cell cytokines.
Materials:
-
Human PBMCs
-
This compound diacetate
-
T-cell activation stimuli (e.g., PMA and Ionomycin)
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) and cell surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Isolate and Culture PBMCs: Isolate PBMCs and culture them in a 24-well plate.
-
Treatment: Add varying concentrations of this compound and a vehicle control.
-
Stimulation: Stimulate the cells with PMA and Ionomycin for 4-6 hours. Add Brefeldin A for the last 2-4 hours of stimulation to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and stain for surface markers (CD4, CD8).
-
Fix and Permeabilize: Fix the cells and then permeabilize the cell membrane.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of CD4+ and CD8+ T-cells producing each cytokine.
Conclusion
This compound diacetate, as a high-potency corticosteroid, is expected to exert significant immunosuppressive effects on T-lymphocytes. These effects are primarily mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of key transcription factors such as NF-κB and AP-1. This, in turn, suppresses T-cell proliferation and the production of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, the provided information on other high-potency corticosteroids, along with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals to investigate and understand the immunomodulatory properties of this potent therapeutic agent. Further studies focusing specifically on this compound are warranted to precisely quantify its effects on T-cell subsets and function.
References
- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 2. ijnrd.org [ijnrd.org]
- 3. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of diflorasone diacetate, a potent topical corticosteroid. The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).
Physicochemical Properties of this compound Diacetate
This compound diacetate is a white to pale yellow crystalline powder.[1] It is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[2] Its chemical structure is provided in Figure 1.
Figure 1: Chemical Structure of this compound Diacetate
The chemical structure of this compound Diacetate.
Solubility Profile
The solubility of this compound diacetate is a critical parameter for its formulation, particularly for topical delivery systems. A summary of its solubility in various solvents is presented in Table 1.
Table 1: Solubility of this compound Diacetate in Various Solvents
| Solvent | Solubility Category | Quantitative Value | Reference |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | 99 - 130 mg/mL | [3][4] |
| Methanol | Soluble | Not specified | [1][5] |
| Acetone | Soluble | Not specified | [1] |
| Ethyl Acetate | Sparingly Soluble | Not specified | [1] |
| Toluene | Slightly Soluble | Not specified | [1] |
| Chloroform | Slightly Soluble | Not specified | [5] |
| Ether | Very Slightly Soluble | Not specified | [1] |
| Ethanol | Insoluble | Not specified | [4] |
| Water | Insoluble | 6.5 mg/L (at 22 °C) | [5] |
| Phosphate Buffer (pH 5.8) | Insoluble | Not specified | [1] |
As indicated, this compound diacetate exhibits good solubility in polar aprotic solvents like DMSO, and is soluble in some polar protic solvents like methanol and acetone. Its solubility is limited in less polar and non-polar solvents, and it is practically insoluble in water. This low aqueous solubility is a key consideration for the design of topical formulations and in vitro release testing. For instance, in the development of an in vitro release test for a this compound diacetate ointment, a hydro-alcoholic medium (phosphate buffer pH 5.8:ethanol) was required to ensure adequate solubility and sink conditions.[1]
Stability Profile
The chemical stability of this compound diacetate is crucial for ensuring the safety and efficacy of pharmaceutical products. Like many corticosteroids, it is susceptible to degradation through hydrolysis and oxidation.
Degradation Pathways
The primary degradation pathway for this compound diacetate is the hydrolysis of its two acetate ester groups at positions C17 and C21. This results in the formation of this compound 17-acetate and this compound 21-acetate as intermediate degradation products, and ultimately this compound. Oxidation of the dihydroxyacetone side chain can also occur.
Potential degradation pathway of this compound Diacetate.
Stability in Formulations
This compound diacetate has been successfully formulated into stable cream and ointment preparations.[6] The stability of these formulations is dependent on the excipients used and the storage conditions. For example, a cream formulation of this compound diacetate includes butylated hydroxytoluene, an antioxidant, to prevent oxidative degradation.[7]
Experimental Protocols
Solubility Determination
A standard method for determining the equilibrium solubility of this compound diacetate is the shake-flask method.
Workflow for solubility determination.
Protocol:
-
Preparation: Add an excess amount of this compound diacetate powder to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, then filter a portion of the supernatant through a syringe filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound diacetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry. The HPLC method described in section 4.2.2 can be adapted for this purpose.
Stability Testing (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Workflow for a forced degradation study.
Protocol:
-
Sample Preparation: Prepare solutions of this compound diacetate in appropriate solvents (e.g., methanol, acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and keep at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and keep at room temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate this compound diacetate from its degradation products.
A validated HPLC method is crucial for the accurate quantification of this compound diacetate and its impurities. The following method, adapted from a published assay for this compound diacetate in topical formulations, can serve as a starting point for a stability-indicating method.[8]
Table 2: Example HPLC Parameters for this compound Diacetate Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, range, accuracy, precision, and robustness.
Signaling Pathway
This compound diacetate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2] This complex then translocates to the nucleus and modulates gene expression.
Glucocorticoid receptor signaling pathway.
This signaling cascade leads to the increased production of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators, ultimately resulting in the therapeutic effects of this compound diacetate.[7][9]
Conclusion
This technical guide has summarized the key solubility and stability characteristics of this compound diacetate. Understanding its solubility profile is essential for the development of effective topical formulations. Its stability is a critical quality attribute, and robust, validated analytical methods are necessary to monitor for potential degradation products. The provided experimental protocols and diagrams offer a framework for further research and development involving this potent corticosteroid.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound diacetate CAS#: 33564-31-7 [m.chemicalbook.com]
- 6. [Efficacy and safety of topical 0.05% this compound diacetate (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liquid chromatographic assay for this compound diacetate in cream and ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Release Testing of Diflorasone Diacetate Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vitro release testing (IVRT) is a critical tool for assessing the performance of topical and transdermal drug products.[1][2] It measures the rate and extent of drug release from a dosage form, which can provide valuable insights into product quality and performance.[3][4] The Franz diffusion cell is a widely used apparatus for IVRT of semi-solid dosage forms such as creams, ointments, and gels.[5] This document provides detailed application notes and protocols for conducting IVRT of diflorasone diacetate, a high-potency corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, using Franz diffusion cells.[6]
Data Presentation
The following tables summarize quantitative data from a representative in vitro release study of a 0.05% this compound diacetate ointment.
Table 1: Experimental Conditions for IVRT of 0.05% this compound Diacetate Ointment
| Parameter | Condition | Source |
| Apparatus | Franz Diffusion Cell | [7] |
| Membrane | Synthetic Cellulose Acetate (0.45 µm) | [7] |
| Receptor Media | 1. Phosphate Buffer (pH 5.8) : Ethanol (80:20, v/v) 2. Phosphate Buffer (pH 5.8) : Ethanol (50:50, v/v) | [7] |
| Temperature | 32°C ± 0.5°C | [7] |
| Stirring Speed | 400-600 rpm is common for Vertical Diffusion Cells | [1] |
| Dosage | A thick layer of the semi-solid product | [7] |
| Sampling Times | 1, 3, 6, 9, 12, 18, and 24 hours | [7] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [7][8] |
Table 2: Cumulative Release of this compound Diacetate at 24 Hours
| Receptor Medium | Mean Cumulative Release (%) | Source |
| Phosphate Buffer (pH 5.8) : Ethanol (80:20, v/v) | Not specified, but lower than 50:50 mix | [7] |
| Phosphate Buffer (pH 5.8) : Ethanol (50:50, v/v) | 23.6% (Test Product) and 24.4% (Reference Product) | [7] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro release test for this compound diacetate ointment using Franz diffusion cells.
1. Preparation of Receptor Medium
-
Prepare a phosphate buffer solution with a pH of 5.8.
-
Mix the phosphate buffer with ethanol in a 50:50 volume-to-volume ratio.[7]
-
Degas the receptor medium to prevent the formation of air bubbles, which can interfere with diffusion.[9]
2. Franz Diffusion Cell Assembly
-
Set up the Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a membrane.
-
Ensure the cells are clean and dry before use.
-
Place a small magnetic stir bar into each receptor chamber.
-
Fill the receptor chamber with the degassed receptor medium, ensuring there are no air bubbles trapped underneath the membrane.[9]
-
Mount a synthetic cellulose acetate membrane (0.45 µm pore size) between the donor and receptor chambers, ensuring it is flat and without wrinkles.[7][9] Secure the membrane with a clamp to create a leak-proof seal.[9]
-
Connect the Franz diffusion cells to a water bath set to maintain a temperature of 32°C ± 0.5°C in the receptor chamber.[9][10]
3. Dosing and Sampling
-
Apply a precise amount (e.g., 5-10 mg/cm²) of the this compound diacetate ointment evenly onto the surface of the membrane in the donor chamber.[5]
-
Start the magnetic stirrer in the receptor chamber.
-
At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[9]
4. Sample Analysis
-
Analyze the collected samples for this compound diacetate concentration using a validated HPLC method.[7][8]
-
HPLC Method Parameters:
5. Data Analysis
-
Calculate the cumulative amount of this compound diacetate released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug released per unit area against the square root of time.
-
The slope of the linear portion of the plot represents the release rate.[7]
Visualizations
Experimental Workflow for IVRT of this compound Diacetate
Caption: Experimental workflow for in vitro release testing of this compound diacetate.
Logical Relationship of IVRT Method Validation
Caption: Key parameters for the validation of an IVRT method.
References
- 1. jmolner.com [jmolner.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 6. emeraldtherapeutic.com [emeraldtherapeutic.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. alterlab.co.id [alterlab.co.id]
- 10. uspnf.com [uspnf.com]
Protocol for vasoconstrictor assay to determine Diflorasone potency
Application Notes and Protocols
Topic: Protocol for Vasoconstrictor Assay to Determine Diflorasone Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound diacetate is a high-potency topical corticosteroid used to relieve the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1] The potency of topical corticosteroids is a critical determinant of their therapeutic efficacy and potential for adverse effects. The vasoconstrictor assay, or skin blanching assay, is a standardized and widely accepted pharmacodynamic method used to determine the bioequivalence and relative potency of topical corticosteroid formulations.[2] This assay is based on the ability of corticosteroids to cause constriction of the small blood vessels in the upper dermis, leading to a visible blanching of the skin.[2] The intensity of this blanching response is proportional to the potency of the corticosteroid and its ability to penetrate the skin.
These application notes provide a detailed protocol for conducting a vasoconstrictor assay to evaluate the potency of this compound formulations.
Mechanism of Action and Signaling Pathway
Topical corticosteroids, including this compound, exert their vasoconstrictive effects by binding to cytosolic glucocorticoid receptors within skin cells.[3][4] This steroid-receptor complex then translocates to the nucleus, where it modulates the transcription of specific genes.[3] This leads to the synthesis of anti-inflammatory proteins, such as lipocortin, and the inhibition of pro-inflammatory mediators. The precise mechanism leading to vasoconstriction is not fully elucidated but is believed to involve the inhibition of vasodilator release and the sensitization of blood vessels to the effects of circulating vasoconstrictors.[3][5]
Experimental Protocol
This protocol is designed in accordance with FDA guidance for topical corticosteroid bioequivalence studies.[6][7][8]
Study Population
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Inclusion Criteria: Subjects should be "responders," meaning they demonstrate a clear blanching response to a reference corticosteroid. This is determined during a screening phase.
-
Exclusion Criteria: Subjects with any skin disease, damage, or tanning on the test sites (volar aspect of the forearms). History of sensitivity to topical corticosteroids or adhesives. Use of topical or systemic corticosteroids within a specified period before the study.
Materials and Equipment
-
This compound test formulation(s)
-
Reference standard this compound formulation (e.g., Psorcon® 0.05% ointment)[1]
-
Untreated control
-
Occlusive dressings (e.g., Finn Chambers® on Scanpor® tape)
-
Chromameter (for quantitative assessment of skin blanching)[9]
-
Syringes or positive displacement pipettes for accurate application
-
Skin marking pen
-
Timer
Experimental Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The skin-blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Steroid-induced vasoconstriction: glucocorticoid antagonist studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fda.gov [fda.gov]
- 9. Quantitative skin blanching assay of corticosteroid creams using tristimulus colour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflorasone as a Positive Control in Anti-inflammatory Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone diacetate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] As a member of the glucocorticoid class of steroids, its mechanism of action is well-characterized, making it an excellent positive control for a variety of in vitro and in vivo anti-inflammatory assays. Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes.[3][4][5] This genomic action leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, providing a reliable and reproducible benchmark for evaluating novel anti-inflammatory compounds.[2]
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. This pathway interferes with the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Key mechanistic actions include:
-
Transrepression: The activated GR complex can directly or indirectly interact with NF-κB and AP-1, inhibiting their ability to induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Transactivation: The GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their expression. A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[2]
-
MAPK Pathway Inhibition: Glucocorticoids can interfere with the mitogen-activated protein kinase (MAPK) signaling pathways (including p38, JNK, and ERK), which play a crucial role in the inflammatory response.
These well-defined mechanisms ensure a consistent and measurable anti-inflammatory response, making this compound a suitable positive control.
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for glucocorticoids like this compound.
Caption: General overview of the glucocorticoid receptor signaling pathway.
LPS-Induced Inflammatory Signaling and this compound Inhibition
This diagram outlines the key inflammatory pathways triggered by Lipopolysaccharide (LPS) and the points of inhibition by this compound.
Caption: Simplified workflow of LPS-induced inflammation and points of inhibition by this compound.
Experimental Protocols
This compound can be used as a positive control in a variety of established anti-inflammatory assays. The following are detailed protocols for common in vitro and in vivo models.
In Vitro Assay: Inhibition of Nitric Oxide and Prostaglandin E2 Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound diacetate
-
Griess Reagent for NO determination
-
PGE2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or this compound as a positive control for 2 hours. A vehicle control (e.g., DMSO) should also be included.
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells that are not treated with LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant for the measurement of NO and PGE2.
-
Nitric Oxide (NO) Assay:
-
Mix 100 µL of the collected supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
-
Prostaglandin E2 (PGE2) Assay:
-
Measure the concentration of PGE2 in the collected supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and PGE2 production for each treatment group compared to the LPS-stimulated control. Determine the IC50 value for this compound and the test compounds.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound diacetate (or a systemic corticosteroid like Dexamethasone)
-
Plethysmometer or digital calipers
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
Protocol:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a negative control group (vehicle), a positive control group (this compound/Dexamethasone), and test compound groups.
-
Drug Administration: Administer the vehicle, positive control, or test compounds via an appropriate route (e.g., intraperitoneal, oral) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the negative control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Quantitative Data
The following tables summarize representative quantitative data for a potent corticosteroid, Dexamethasone, which serves as a surrogate for this compound in these standard assays, as specific public domain quantitative data for this compound is limited.
Table 1: In Vitro Anti-inflammatory Activity of Dexamethasone
| Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Dose-dependent inhibition[4][5][6] | Multiple Sources |
| Prostaglandin E2 (PGE2) Production | Human Placental Cells | - | Dose-dependent inhibition[7] | Multiple Sources |
Note: Specific IC50 values for Dexamethasone can vary between studies depending on the experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity of Dexamethasone
| Assay | Animal Model | Administration Route | Dose | % Inhibition of Edema | Reference |
| Carrageenan-Induced Paw Edema | Rat | Local pre-injection | 1 µg | >60% at 3 hours[3] | [3] |
| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal | 0.1-1 mg/kg | Dose-dependent[8] | [8] |
Conclusion
This compound diacetate, owing to its potent and well-elucidated mechanism of action as a glucocorticoid, serves as a robust and reliable positive control in both in vitro and in vivo anti-inflammatory assays. Its ability to consistently inhibit key inflammatory mediators and pathways provides a valuable benchmark for the screening and characterization of novel anti-inflammatory drug candidates. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their anti-inflammatory research.
References
- 1. Prostaglandin production by human trabecular cells: in vitro inhibition by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 3. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Diflorasone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of Diflorasone in human plasma. This compound is a potent topical corticosteroid, and its accurate measurement in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The described protocol employs Solid-Phase Extraction (SPE) for efficient sample clean-up and concentration, followed by reversed-phase HPLC for separation. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis in a research or clinical laboratory setting.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon binding, the GR-chaperone protein complex dissociates, and the activated this compound-GR complex translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[1] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The complex upregulates the expression of anti-inflammatory genes, such as lipocortin-1, which inhibits the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Transrepression: The complex downregulates the expression of pro-inflammatory genes, including those encoding for cytokines like IL-1, IL-6, and TNF-α.[1]
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Protocols
2.1 Materials and Reagents
-
This compound Diacetate Reference Standard (USP grade)[2][3]
-
Isoflupredone Acetate (Internal Standard, IS)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric Acid (ACS grade)
-
Human Plasma (sourced from a certified vendor)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL[4]
2.2 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1100/1200 series or equivalent).[5]
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge, and nitrogen evaporator.
2.3 Chromatographic Conditions A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
| Internal Standard (IS) | Isoflupredone Acetate |
| Run Time | 10 minutes |
2.4 Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Diacetate and Isoflupredone Acetate (IS) separately in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards.
-
Calibration Curve Standards (10 - 1000 ng/mL): Spike appropriate amounts of the working standard solutions into blank human plasma to yield final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
2.5 Sample Preparation Protocol (Solid-Phase Extraction) The workflow for sample preparation is a critical step for removing interfering biological matrix components.[6][7]
Caption: Experimental workflow for plasma sample preparation.
Detailed Steps:
-
Pipette 200 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 5 µg/mL) and vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
SPE:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[1]
-
Elute this compound and the IS with 1 mL of methanol into a clean tube.[1]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.[1]
Results and Data Presentation
3.1 System Suitability System suitability tests were performed before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) - this compound | CV < 2% | ~5.8 min |
| Retention Time (RT) - IS | CV < 2% | ~7.2 min |
| Tailing Factor (T) | T ≤ 1.5 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| Resolution (Rs) | Rs > 2.0 | 4.5 |
3.2 Method Validation
Linearity & Range The method demonstrated excellent linearity over the concentration range of 10-1000 ng/mL.
| Parameter | Result |
| Calibration Range | 10 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0018 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL[9] |
Accuracy & Precision Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (n=6).
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 30 | 4.5% | 102.8% | 5.8% | 101.5% |
| Medium | 300 | 3.1% | 98.5% | 4.2% | 99.2% |
| High | 800 | 2.8% | 101.2% | 3.5% | 100.8% |
Recovery The extraction efficiency of the SPE method was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Low QC (30 ng/mL) | Medium QC (300 ng/mL) | High QC (800 ng/mL) |
| This compound | 88.5% | 91.2% | 90.5% |
| Internal Standard | 89.8% | 89.8% | 89.8% |
Conclusion
The HPLC-UV method described in this application note provides a selective, sensitive, and reliable means for quantifying this compound in human plasma. The use of Solid-Phase Extraction ensures a clean sample extract, minimizing matrix effects and enhancing method robustness. All validation parameters, including linearity, accuracy, precision, and recovery, were well within acceptable limits for bioanalytical methods. This protocol is well-suited for supporting pharmacokinetic and other clinical research studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extraction of drug from biological matrix.pptx [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Evaluating the Anti-Inflammatory Efficacy of Diflorasone Diacetate in 3D Reconstructed Human Epidermis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diflorasone diacetate is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating corticosteroid-responsive dermatoses like psoriasis and eczema.[1][2][3] Three-dimensional (3D) reconstructed human epidermis (RHE) models, such as EpiDerm™, EpiSkin™, and SkinEthic™, are increasingly validated as ethical and scientifically robust alternatives to animal testing for dermatological research.[4][5][6][7] These models mimic the stratified structure of human epidermis and are ideal for assessing the safety and efficacy of topically applied compounds.[4][8]
This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound diacetate using a 3D RHE model where an inflammatory response has been induced. The primary mechanism of action for this compound involves binding to cytosolic glucocorticoid receptors.[9] This complex then translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory mediators like prostaglandins and cytokines (e.g., IL-1, IL-6, TNF-α) and the induction of anti-inflammatory proteins like lipocortin-1.[9][10]
Key Experimental Applications
-
Assessing the dose-dependent anti-inflammatory activity of this compound formulations.
-
Quantifying the reduction of key pro-inflammatory cytokines and chemokines.
-
Analyzing changes in gene expression related to inflammation and skin barrier function.
-
Screening novel topical formulations for anti-inflammatory efficacy.
Experimental Protocols
Protocol 1: Culture and Preparation of 3D RHE Models
This protocol is based on standard procedures for commercially available RHE kits (e.g., EpiDerm SIT).[11][12]
-
Receipt and Pre-Incubation: Upon receiving the RHE tissues (e.g., 24-well plate format), handle them under a sterile airflow hood. Place each tissue insert into a well of a 6-well plate containing 900 µL of pre-warmed assay medium.[11]
-
Equilibration: Incubate the plates at 37°C, 5% CO₂, and ≥90% relative humidity for 60 minutes to 24 hours, depending on the manufacturer's instructions.[11][12] This allows the tissues to recover from shipping stress.
-
Medium Change: After equilibration, replace the medium with fresh, pre-warmed assay medium before proceeding with the experiment.
Protocol 2: Induction of Inflammation
An inflammatory state is induced to provide a background against which the anti-inflammatory effects of this compound can be measured.
-
Inflammatory Stimulus: Prepare a pro-inflammatory cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) in the assay medium.
-
Induction: Replace the medium in each well with the inflammatory cocktail-containing medium.
-
Incubation: Incubate the tissues for 24 hours at 37°C and 5% CO₂ to allow for the full development of an inflammatory response, characterized by the secretion of cytokines such as IL-6 and IL-8.
Protocol 3: Topical Application of this compound Diacetate
-
Preparation of Test Article: Prepare this compound diacetate solutions at various concentrations (e.g., 0.01%, 0.05%, 0.1%) in a suitable vehicle (e.g., a cream base or a solvent like DMSO, ensuring final DMSO concentration is non-toxic). A vehicle-only control is essential.
-
Application: Gently remove the culture medium from the apical surface of the RHE tissues if any is present.[11] Apply a precise volume (e.g., 25-30 µL) of the this compound formulation or vehicle control directly onto the surface of the tissue.[11]
-
Controls:
-
Negative Control: Untreated tissues.
-
Vehicle Control: Tissues treated with the vehicle only, after inflammation induction.
-
Positive Control (Inflamed): Tissues with induced inflammation but without subsequent treatment.
-
-
Incubation: Incubate the treated tissues for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
Protocol 4: Assessment of Efficacy and Viability
A. Tissue Viability (MTT Assay)
This assay ensures that the observed anti-inflammatory effects are not a result of cytotoxicity.[12]
-
After the treatment incubation period, transfer each RHE tissue to a new 24-well plate containing 300 µL of 1 mg/mL MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO₂. Viable cells will reduce the yellow MTT to a purple formazan.
-
Gently remove the tissues, blot dry, and place them in a new 24-well plate. Add 2 mL of isopropanol to each well to extract the formazan.
-
Seal the plate and shake for at least 2 hours at room temperature to ensure complete extraction.
-
Measure the optical density (OD) of the extract at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control. A chemical is typically considered an irritant if viability is reduced below 50%.[12]
B. Cytokine Analysis (ELISA)
This assay quantifies the reduction in secreted pro-inflammatory markers.
-
Collect the culture medium from the basolateral side of each tissue insert at the end of the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for key inflammatory cytokines such as IL-6, IL-8, and TNF-α, following the manufacturer's instructions.
-
Measure the concentration of each cytokine and compare the levels in this compound-treated tissues to the inflamed positive control.
C. Gene Expression Analysis (RT-qPCR)
This analysis reveals the effect of this compound on the transcription of genes involved in inflammation and skin barrier function. Corticosteroids are known to downregulate pro-inflammatory cytokines while also potentially affecting structural proteins.[13][14]
-
RNA Extraction: At the end of the experiment, wash the RHE tissues with PBS and extract total RNA using a suitable kit (e.g., RNeasy, TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR using primers for target genes (e.g., IL6, IL8, TNF, S100A7, FLG) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing treated groups to the inflamed positive control.
Data Presentation
The following tables present illustrative data that might be expected from these experiments.
Table 1: Viability of RHE Tissues after Treatment (MTT Assay)
| Treatment Group | Mean OD (570 nm) | % Viability (Relative to Negative Control) | Classification |
| Negative Control | 1.25 | 100% | Non-irritant |
| Inflamed Control (TNF-α/IL-1β) | 1.18 | 94.4% | Non-irritant |
| Vehicle Control | 1.15 | 92.0% | Non-irritant |
| 0.05% this compound Diacetate | 1.12 | 89.6% | Non-irritant |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion (ELISA)
| Treatment Group | IL-6 Concentration (pg/mL) | % Reduction vs. Inflamed Control | IL-8 Concentration (pg/mL) | % Reduction vs. Inflamed Control |
| Negative Control | 50 | - | 150 | - |
| Inflamed Control (TNF-α/IL-1β) | 2500 | 0% | 4000 | 0% |
| Vehicle Control | 2450 | 2.0% | 3900 | 2.5% |
| 0.01% this compound | 1300 | 48.0% | 2200 | 45.0% |
| 0.05% this compound | 650 | 74.0% | 1100 | 72.5% |
| 0.1% this compound | 400 | 84.0% | 700 | 82.5% |
Table 3: Relative Gene Expression in RHE Tissues (RT-qPCR)
| Gene | Inflamed Control (Fold Change vs. Negative Control) | 0.05% this compound (Fold Change vs. Inflamed Control) |
| IL6 (Interleukin-6) | 50.0 | 0.15 (Down-regulation) |
| TNF (Tumor Necrosis Factor) | 25.0 | 0.20 (Down-regulation) |
| S100A7 (Psoriasin) | 15.0 | 0.40 (Down-regulation) |
| FLG (Filaggrin) | 1.0 (No Change) | 0.75 (Down-regulation) |
Visualizations
Caption: Mechanism of action of this compound in skin cells.
Caption: Experimental workflow for efficacy testing in RHE models.
References
- 1. What is this compound Diacetate used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. Characterization and comparison of reconstructed skin models: morphological and immunohistochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Reconstructed Human Epidermis in a Chemically-Defined, Animal Origin-Free Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Property characterization of reconstructed human epidermis equivalents, and performance as a skin irritation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Skin Irritation Testing - EAG Laboratories [eag.com]
- 8. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 10. This compound Cream: Package Insert / Prescribing Information [drugs.com]
- 11. youtube.com [youtube.com]
- 12. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Diflorasone on Cytokine Production in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone diacetate is a high-potency topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1] Its therapeutic effects are largely attributed to its ability to modulate the production of inflammatory mediators, including cytokines. Understanding the specific cellular and molecular mechanisms by which this compound regulates cytokine synthesis is crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapies.
These application notes provide detailed protocols for studying the effects of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in relevant in vitro cell culture models. The provided methodologies are designed to be adaptable for screening and mechanistic studies in a research or drug development setting.
Mechanism of Action: Glucocorticoid Receptor-Mediated Cytokine Suppression
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. The suppression of cytokine production is achieved through several key mechanisms:
-
Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including those encoding TNF-α, IL-6, and IL-1β.
-
Transactivation: The GR can also upregulate the expression of anti-inflammatory proteins, such as Lipocortin-1, which in turn can inhibit pathways leading to the production of inflammatory mediators.
-
mRNA Destabilization: Glucocorticoids can also decrease the stability of the messenger RNA (mRNA) of certain pro-inflammatory cytokines, leading to a reduction in their protein expression.
The following diagram illustrates the generalized signaling pathway for corticosteroid-mediated cytokine inhibition.
Caption: Glucocorticoid Receptor Signaling Pathway.
Data Presentation: Quantitative Inhibition of Cytokine Production
Table 1: Dose-Dependent Inhibition of IL-8 Release by High-Potency Corticosteroids
| Corticosteroid | Concentration (M) | Mean % Inhibition of IL-8 Release |
| Betamethasone | 10-10 | ~10% |
| 10-9 | ~30% | |
| 10-8 | ~60% | |
| 10-7 | ~85% | |
| 10-6 | ~95% | |
| 10-5 | ~97% |
Table 2: IC50 Values for Cytokine Inhibition by High-Potency Corticosteroids
| Cytokine | Corticosteroid | IC50 (M) |
| IL-8 | Betamethasone | 1.8 x 10-8 |
| MIP-1α | Betamethasone | 3.8 x 10-8 |
MIP-1α (Macrophage Inflammatory Protein-1 alpha) is a chemokine with functional similarities to TNF-α in many inflammatory contexts.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on cytokine production in two commonly used cell lines: THP-1 (a human monocytic cell line) and A549 (a human alveolar basal epithelial cell line).
Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: THP-1 Cell Culture and Differentiation for Cytokine Inhibition Assay
Objective: To differentiate THP-1 monocytes into macrophage-like cells and assess the effect of this compound on LPS-induced cytokine production.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound diacetate
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
THP-1 Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C and 5% CO2. After incubation, differentiated THP-1 cells will adhere to the bottom of the wells.
-
Carefully aspirate the medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and incubate for a further 24 hours.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound diacetate in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free RPMI-1640 medium.
-
Aspirate the medium from the differentiated THP-1 cells and add the this compound dilutions. Incubate for 1 hour at 37°C.
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cell debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: A549 Cell Culture for Cytokine Inhibition Assay
Objective: To assess the effect of this compound on pro-inflammatory stimulus-induced cytokine production in A549 lung epithelial cells.
Materials:
-
A549 cell line (ATCC CCL-185)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Interleukin-1β (IL-1β) or TNF-α as a pro-inflammatory stimulus
-
This compound diacetate
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
A549 Cell Culture:
-
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed A549 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and reach about 80% confluency overnight.
-
-
This compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound diacetate in serum-free DMEM/F-12 medium.
-
Aspirate the culture medium from the A549 cells and wash once with warm PBS.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Add the pro-inflammatory stimulus (e.g., IL-1β at 10 ng/mL or TNF-α at 20 ng/mL) to all wells except for the negative control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants and centrifuge to remove any detached cells.
-
Measure the concentration of IL-6 and IL-8 (a key cytokine produced by epithelial cells) in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cytokine production in vitro. By utilizing cell lines such as THP-1 and A549, researchers can obtain valuable quantitative data on the dose-dependent inhibitory effects of this high-potency corticosteroid. Furthermore, the elucidation of the underlying signaling pathways will contribute to a more comprehensive understanding of its anti-inflammatory mechanism of action, aiding in the development of more targeted and effective therapeutic strategies.
References
Application Notes and Protocols for Establishing a Dose-Response Curve for Diflorasone in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone diacetate is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses such as psoriasis.[1][2][3][4][5] Establishing a clear dose-response relationship is a critical step in the preclinical evaluation of topical therapies. This document provides detailed protocols for utilizing the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice to determine the dose-dependent efficacy of this compound diacetate. The IMQ model is a widely accepted and clinically relevant model that recapitulates key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and the characteristic involvement of the IL-23/IL-17 inflammatory axis.
Mechanism of Action
This compound diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation. This leads to the inhibition of pro-inflammatory mediators and a reduction in the infiltration of inflammatory cells, thereby alleviating the clinical signs of psoriasis.
Experimental Protocols
Imiquimod-Induced Psoriasis-like Skin Inflammation in BALB/c Mice
This protocol describes the induction of psoriasis-like skin inflammation in BALB/c mice, a commonly used strain for this model.
Materials:
-
8-12 week old female BALB/c mice
-
Imiquimod 5% cream (e.g., Aldara®)
-
Vehicle control cream (e.g., petrolatum)
-
This compound diacetate cream at various concentrations (e.g., 0.01%, 0.05%, 0.1% in a suitable vehicle)
-
Electric shaver
-
Calipers for ear and skin thickness measurements
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Reagents and equipment for cytokine analysis (e.g., ELISA or multiplex assay kits)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Hair Removal: Two days before the start of the experiment, shave a 2x3 cm area on the dorsal skin of each mouse.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Naive (untreated)
-
Group 2: Vehicle Control (IMQ + vehicle cream)
-
Group 3: this compound diacetate (low dose, e.g., 0.01%)
-
Group 4: this compound diacetate (medium dose, e.g., 0.05%)
-
Group 5: this compound diacetate (high dose, e.g., 0.1%)
-
-
Induction of Psoriasis-like Inflammation:
-
On Day 0, begin daily topical application of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear of mice in Groups 2-5.
-
Continue daily imiquimod application for 5-7 consecutive days.
-
-
This compound Diacetate Treatment:
-
Beginning on Day 2, after the initial signs of inflammation appear, apply a thin layer of the corresponding this compound diacetate cream or vehicle cream to the inflamed dorsal skin and ear of the mice in Groups 2-5.
-
Apply the treatment once or twice daily, ensuring consistent application times.
-
-
Endpoint Measurements:
-
Daily Clinical Scoring (PASI): From Day 0 until the end of the experiment, score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI). Assess erythema (redness), scaling, and induration (thickness) on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
-
Ear and Skin Thickness: Measure the thickness of the right ear and a fold of the dorsal skin daily using a caliper.
-
Body Weight: Monitor and record the body weight of each mouse daily.
-
-
Tissue Collection and Analysis (at the end of the study):
-
Histopathology: Euthanize the mice and collect skin biopsies from the treated dorsal area. Fix the samples in 4% paraformaldehyde, embed in paraffin, and section for H&E staining. Evaluate epidermal thickness, acanthosis (epidermal hyperplasia), parakeratosis (retention of nuclei in the stratum corneum), and inflammatory cell infiltration.
-
Cytokine Analysis: Collect skin tissue and homogenize to prepare for cytokine analysis. Measure the levels of key pro-inflammatory cytokines such as IL-17A, IL-23, TNF-α, and IL-6 using ELISA or a multiplex assay.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data to illustrate the expected dose-dependent effects of this compound diacetate in the imiquimod-induced psoriasis model.
Table 1: Effect of this compound Diacetate on PASI Score
| Treatment Group | Day 2 | Day 4 | Day 6 |
| Vehicle Control | 2.5 ± 0.5 | 6.8 ± 0.7 | 8.5 ± 1.0 |
| This compound 0.01% | 2.4 ± 0.4 | 5.2 ± 0.6 | 6.1 ± 0.8 |
| This compound 0.05% | 2.3 ± 0.5 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound 0.1% | 2.2 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.3 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound Diacetate on Epidermal Thickness
| Treatment Group | Epidermal Thickness (µm) |
| Naive | 15 ± 2 |
| Vehicle Control | 120 ± 15 |
| This compound 0.01% | 85 ± 12 |
| This compound 0.05% | 45 ± 8 |
| This compound 0.1% | 25 ± 5 |
*Data are presented as mean ± SEM.
Table 3: Effect of this compound Diacetate on Pro-inflammatory Cytokine Levels in Skin Homogenates
| Treatment Group | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) | TNF-α (pg/mg protein) |
| Naive | 10 ± 2 | 15 ± 3 | 25 ± 5 |
| Vehicle Control | 150 ± 20 | 200 ± 25 | 300 ± 30 |
| This compound 0.01% | 110 ± 15 | 150 ± 20 | 220 ± 25 |
| This compound 0.05% | 50 ± 8 | 70 ± 10 | 100 ± 15 |
| This compound 0.1% | 25 ± 5 | 35 ± 6 | 50 ± 8 |
*Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for establishing a dose-response curve.
References
- 1. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound diacetate - Wikipedia [en.wikipedia.org]
- 4. This compound diacetate for Psoriasis | MyPsoriasisTeam [mypsoriasisteam.com]
- 5. This compound diacetate: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
Measuring Diflorasone Penetration Through the Epidermal Barrier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the penetration of Diflorasone, a high-potency topical corticosteroid, through the epidermal barrier. The following sections outline established in vitro, ex vivo, and in vivo techniques, data presentation guidelines, and experimental workflows to assist in the research and development of topical dermatological formulations.
Introduction
This compound diacetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties used in the treatment of various skin disorders.[1] The efficacy of topical corticosteroids like this compound is highly dependent on their ability to penetrate the stratum corneum, the outermost layer of the epidermis, to reach their target sites in the deeper skin layers.[2] The extent of percutaneous absorption is influenced by multiple factors, including the drug's physicochemical properties, the vehicle formulation, the integrity of the epidermal barrier, and the use of occlusive dressings.[2][3] This document details methodologies to quantify the penetration and permeation of this compound, providing critical data for formulation optimization, bioequivalence studies, and safety assessments.
Data Presentation: Quantitative Analysis of this compound Release
| Time (hours) | Cumulative Release (%) in Phosphate Buffer pH 5.8: Ethanol (80:20, v/v) | Cumulative Release (%) in Phosphate Buffer pH 5.8: Ethanol (50:50, v/v) |
| 1 | 2.5 | 5.8 |
| 3 | 5.1 | 11.5 |
| 6 | 7.8 | 17.2 |
| 9 | 9.5 | 20.1 |
| 12 | 10.5 | 21.9 |
| 18 | 11.0 | 23.1 |
| 24 | 11.8 | 24.4 |
Data adapted from a study on the in vitro release of a generic this compound diacetate ointment compared to a reference listed drug (RLD). The study utilized a USP Apparatus 3 (Reciprocating Cylinder) with a dialysis membrane.[4]
Experimental Protocols
In Vitro/Ex Vivo Skin Permeation using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro and ex vivo assessment of percutaneous absorption of topical formulations.[5] This method allows for the measurement of drug permeation through a skin membrane (either synthetic or excised human/animal skin) from a donor chamber to a receptor chamber.[1][5]
Protocol:
-
Membrane Preparation:
-
For ex vivo studies, obtain full-thickness skin (e.g., human abdominoplasty or porcine ear skin).
-
Carefully remove any subcutaneous fat and subcutaneous tissue.
-
The skin can be dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis.
-
Cut the prepared skin to a size that fits the Franz diffusion cell.
-
-
Franz Diffusion Cell Setup:
-
Inspect the Franz cells for any cracks or imperfections.
-
Degas the receptor solution to prevent bubble formation. A common receptor solution for lipophilic drugs like this compound is a phosphate-buffered saline (PBS) at pH 7.4 mixed with a solubilizing agent such as ethanol or polysorbate 80 to maintain sink conditions.[4]
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the area where the skin will be mounted.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes with the stirrer on.
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor fluid via the sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Experimental Workflow for Franz Diffusion Cell Study
Caption: Workflow for in vitro/ex vivo skin permeation studies using Franz diffusion cells.
In Vivo Stratum Corneum Sampling using Tape Stripping
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a drug. This method is valuable for determining the concentration profile of a substance within the primary barrier of the skin.
Protocol:
-
Application of Formulation:
-
Define a specific treatment area on the subject's skin (e.g., volar forearm).
-
Apply a precise amount of the this compound formulation to the defined area.
-
At the end of the application period, gently remove any excess formulation from the skin surface.
-
-
Tape Stripping Procedure:
-
Use a consistent type of adhesive tape (e.g., D-Squame®).
-
Press the tape firmly onto the treatment area with a standardized pressure for a fixed duration (e.g., 5 seconds).
-
Remove the tape strip smoothly and consistently.
-
Repeat the process for a predetermined number of strips (e.g., 10-20 strips) from the same skin site.
-
Place each tape strip into a separate labeled vial.
-
-
Drug Extraction and Analysis:
-
Add a suitable solvent (e.g., methanol or acetonitrile) to each vial containing a tape strip.
-
Extract the this compound from the tape strips using a method such as sonication or vortexing.
-
Analyze the this compound concentration in the solvent using a validated HPLC or LC-MS/MS method.
-
Optionally, the amount of stratum corneum removed on each tape can be quantified (e.g., by protein assay) to normalize the drug concentration.
-
Experimental Workflow for Tape Stripping Study
Caption: Workflow for in vivo tape stripping to quantify this compound in the stratum corneum.
In Vivo Dermal Pharmacokinetics using Microdialysis
Microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid of the dermis.[6] This provides valuable pharmacokinetic data directly from the target tissue.
Protocol:
-
Probe Insertion:
-
Select a suitable microdialysis probe (linear or concentric).
-
Insert the probe into the dermis of the anesthetized subject.
-
Allow the tissue to recover from the insertion trauma for a defined period.
-
-
Perfusion and Sampling:
-
Perfuse the probe with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 1-5 µL/min).
-
Apply the this compound formulation topically to the skin surface above the microdialysis probe.
-
Collect the dialysate samples at regular intervals.
-
-
Probe Recovery and Analysis:
-
Determine the in vivo recovery of the probe, which is the ratio of the drug concentration in the dialysate to the actual concentration in the interstitial fluid. This can be done using methods like retrodialysis.
-
Analyze the this compound concentration in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Calculate the unbound this compound concentration in the dermis by correcting for the probe recovery.
-
Experimental Workflow for Dermal Microdialysis Study
Caption: Workflow for in vivo dermal microdialysis to measure this compound pharmacokinetics.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators.[7]
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the glucocorticoid receptor.
Conclusion
The methodologies described in this document provide a comprehensive framework for evaluating the epidermal penetration of this compound. The selection of a particular technique will depend on the specific research question, with in vitro methods like the Franz diffusion cell being ideal for formulation screening, and in vivo techniques such as tape stripping and microdialysis offering valuable insights into the drug's behavior in a physiological setting. Consistent application of these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the development of safe and effective topical therapies.
References
- 1. Ex vivo skin permeation studies: Significance and symbolism [wisdomlib.org]
- 2. drugs.com [drugs.com]
- 3. This compound Diacetate Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Articles [globalrx.com]
Diflorasone: Application Notes and Protocols for Studying Glucocorticoid-Responsive Dermatoses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diflorasone, a high-potency topical corticosteroid, in the investigation of glucocorticoid-responsive dermatoses. This document outlines the mechanism of action, summarizes key efficacy data, and provides detailed protocols for preclinical and clinical evaluation.
Introduction
This compound diacetate is a synthetic fluorinated corticosteroid classified as a high-potency (Group I) topical agent.[1] It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.[1][2] Its therapeutic effects are primarily mediated through its anti-inflammatory, antipruritic, and vasoconstrictive actions.[3]
Mechanism of Action
This compound diacetate exerts its effects by binding to cytosolic glucocorticoid receptors.[4] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. A key mechanism is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[3] These proteins inhibit the release of arachidonic acid, a precursor to potent pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation.[3][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound diacetate in clinical trials and its potency in preclinical assays.
Table 1: Clinical Efficacy of this compound Diacetate in Glucocorticoid-Responsive Dermatoses
| Dermatosis | Comparator | Number of Patients | Key Findings | Reference |
| Psoriasis or Atopic/Neurodermatitis | 0.05% Fluocinonide cream | 384 | 0.05% this compound diacetate cream was as effective as 0.05% fluocinonide cream. | [1] |
| Psoriasis | 0.5% Augmented Betamethasone Dipropionate ointment | 164 | Both ointments significantly improved psoriasis (p < 0.001); Betamethasone dipropionate showed a slight but significant advantage. | [6] |
| Eczematous Dermatitis | 0.1% Betamethasone Valerate ointment (twice daily) | 70 | Once daily 0.05% this compound diacetate ointment was slightly more efficacious, with 14 patients achieving 100% improvement compared to 6 in the betamethasone group. | [7] |
Table 2: Potency of this compound Diacetate in Preclinical Assays
| Assay | Comparator(s) | Key Findings | Reference |
| Vasoconstrictor Assay | Fluocinonide, Betamethasone 17-valerate, Fluocinolone acetonide | This compound diacetate was generally more potent than the high-potency reference standards. | [1] |
Signaling Pathway
The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by this compound.
Experimental Protocols
Vasoconstrictor Assay for Potency Determination
This assay is a standard method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Workflow Diagram:
Methodology:
-
Subject Selection: Recruit healthy volunteers with no history of skin diseases.
-
Site Selection: Mark uniform application sites on the flexor surface of the forearms.
-
Application: Apply a standardized amount of the this compound formulation and a vehicle control to the designated sites.
-
Occlusion: For enhanced penetration, the sites may be occluded with a plastic film.[8]
-
Assessment: At specified time points (e.g., 6, 18, and 24 hours) after application, assess the degree of skin blanching (vasoconstriction). This can be done visually using a graded scale (e.g., 0-4) or quantitatively using a chromameter to measure changes in skin color.
-
Data Analysis: Compare the blanching response of the this compound-treated sites to the control sites to determine the potency.
Glucocorticoid Receptor Binding Assay
This in vitro assay measures the affinity of this compound for the glucocorticoid receptor.[9][10]
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., human keratinocytes) or tissue.
-
Radioligand: Use a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) as the ligand.
-
Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration.[9]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to determine the binding affinity.
Imiquimod-Induced Psoriasis Model in Mice
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a psoriasis-like condition.[11][12][13][14][15]
Methodology:
-
Animal Model: Use susceptible mouse strains, such as C57BL/6.[13]
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.[12][15]
-
Treatment: Topically apply the this compound formulation or a vehicle control to the inflamed skin daily, either prophylactically or therapeutically.
-
Assessment of Inflammation:
-
Macroscopic Scoring: Daily, score the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).[14]
-
Measurement of Skin Thickness: Use a caliper to measure the thickness of the ear and/or back skin.
-
Histological Analysis: At the end of the study, collect skin samples for histological analysis to assess epidermal acanthosis, parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA or qPCR.[13]
-
-
Data Analysis: Compare the macroscopic scores, skin thickness, histological changes, and cytokine levels between the this compound-treated and control groups to determine efficacy.
Logical Relationships in Efficacy Assessment
The following diagram illustrates the relationship between the different assays used to evaluate the efficacy of this compound.
References
- 1. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Results of the use of this compound diacetate ointment in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound diacetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of once a day this compound diacetate and twice a day betamethasone valerate ointment applications in eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. new.zodml.org [new.zodml.org]
- 13. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diflorasone Concentration for Maximal Anti-inflammatory Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diflorasone in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing this compound concentration to achieve a maximal anti-inflammatory response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-potency synthetic glucocorticoid.[1] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to two main anti-inflammatory effects:
-
Transrepression: The complex can bind to and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This downregulates the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2]
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.[2]
Q2: What is the commercially available concentration of this compound?
This compound diacetate is most commonly available in 0.05% formulations, such as creams and ointments.[4]
Q3: Is there specific dose-response data available for this compound's anti-inflammatory effects?
| Corticosteroid | Target Cell/Stimulus | Cytokine | IC50 (nM) |
| Clobetasol Propionate | Human Keratinocytes / TNF-α | IL-6 | ~1 |
| Betamethasone Valerate | Human Monocytes / LPS | TNF-α | ~2.5 |
| Fluocinonide | Human Keratinocytes / Poly(I:C) | IL-6 | ~0.5 |
Disclaimer: The data presented above is for comparative purposes only and is derived from studies on corticosteroids of similar potency to this compound. Experimental conditions can significantly influence IC50 values. It is crucial to determine the optimal concentration of this compound empirically for your specific experimental model.
Troubleshooting Guides
Problem 1: Inconsistent or lack of anti-inflammatory response in vitro.
| Possible Cause | Troubleshooting Step |
| This compound diacetate insolubility | This compound diacetate is practically insoluble in water. For cell culture experiments, dissolve it in a suitable solvent like DMSO to create a stock solution. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and inflammatory stimulus. Start with a broad range of concentrations (e.g., 0.1 nM to 1000 nM) based on the potency of similar corticosteroids. |
| Cell health and passage number | Ensure your cells are healthy, within a low passage number, and not over-confluent, as these factors can affect their responsiveness to both the inflammatory stimulus and the drug. |
| Timing of treatment | The timing of this compound application relative to the inflammatory stimulus is critical. Pre-incubation with this compound before adding the inflammatory stimulus is often necessary to see an inhibitory effect. Optimize the pre-incubation time (e.g., 1, 4, or 24 hours). |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform cell density across all wells of your culture plates. Use a cell counter for accurate seeding. |
| Pipetting errors | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Variability in inflammatory stimulus | Ensure the inflammatory stimulus (e.g., LPS, TNF-α) is from a consistent lot and is prepared fresh for each experiment to maintain its activity. |
Experimental Protocols
Protocol: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α-induced IL-6 Production in Human Keratinocytes
This protocol provides a framework for determining the optimal concentration of this compound for inhibiting an inflammatory response in a human keratinocyte cell line (e.g., HaCaT).
1. Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound diacetate
-
DMSO (cell culture grade)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding: Seed human keratinocytes into a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound diacetate in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a pre-determined time (e.g., 1-4 hours).
-
Inflammatory Stimulation: Add recombinant human TNF-α to all wells (except for the unstimulated control) to a final concentration known to induce a robust IL-6 response (this should be determined in a preliminary experiment, typically in the range of 10-50 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well for IL-6 measurement.
-
IL-6 Quantification: Perform an ELISA for human IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed reduction in IL-6 is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each this compound concentration relative to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the IL-6 response.
-
Confirm that the concentrations of this compound used did not significantly affect cell viability.
-
References
- 1. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-independent Repression of Tumor Necrosis Factor (TNF) α-stimulated Interleukin (IL)-6 Expression by the Glucocorticoid Receptor: A POTENTIAL MECHANISM FOR PROTECTION AGAINST AN EXCESSIVE INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices for Cytokine Analysis [bdbiosciences.com]
Overcoming poor solubility of Diflorasone in aqueous solutions for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of Diflorasone diacetate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound diacetate?
A1: this compound diacetate is practically insoluble in water.[1][2] Its reported water solubility is very low, necessitating the use of alternative solvents or formulation strategies for in vitro studies.
Q2: In which organic solvents is this compound diacetate soluble?
A2: this compound diacetate is soluble in several organic solvents. It has high solubility in Dimethyl Sulfoxide (DMSO), with concentrations of 99-100 mg/mL being reported.[3][4] It is also soluble in methanol and acetone, and slightly soluble in chloroform.[1][2]
Q3: What are the recommended strategies to dissolve this compound diacetate for in vitro cell-based assays?
A3: Due to its poor aqueous solubility, direct dissolution in aqueous media is not feasible. The recommended approach is to first dissolve this compound diacetate in a suitable organic solvent, such as DMSO, to create a stock solution. This stock solution can then be further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells.[5][6]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: The final concentration of DMSO in cell culture media should be kept to a minimum, as it can be toxic to cells at higher concentrations. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between cell lines.[6][7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.
Q5: Are there any alternative solubilization methods besides using organic solvents?
A5: Yes, other methods can be employed to improve the solubility of poorly soluble drugs like this compound diacetate. These include the use of co-solvents (e.g., ethanol, propylene glycol), surfactants (e.g., Tween 80, Span 80), and the preparation of lipid-based formulations or solid dispersions.[3][8][9][10] For in vitro release studies, a mixture of phosphate buffer and ethanol has been shown to be effective.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound diacetate upon dilution in aqueous media. | The aqueous solubility of this compound diacetate has been exceeded. | - Increase the proportion of the organic solvent in the final solution, ensuring it remains within the tolerated limits for your specific assay. - Consider using a co-solvent system (e.g., with ethanol or PEG300) or adding a non-ionic surfactant like Tween 80 to your media to improve solubility.[1][3] - Prepare a more diluted stock solution to reduce the final concentration of the drug in the aqueous medium. |
| Inconsistent or unexpected results in cell-based assays. | The solvent used to dissolve this compound diacetate may be affecting the cells. | - Perform a vehicle control experiment using the same concentration of the solvent as in your drug treatment group to determine its effect on cell viability and the assay endpoint. - Lower the final concentration of the organic solvent in your cell culture medium.[6][7] |
| Difficulty in preparing a high-concentration stock solution. | The solubility limit of this compound diacetate in the chosen solvent is being approached. | - Use a solvent in which this compound diacetate has a higher solubility, such as DMSO.[3][4] - Gentle warming or sonication may aid in the dissolution process. However, be cautious about the stability of the compound at higher temperatures. |
Experimental Protocols
Protocol for Preparing a this compound Diacetate Stock Solution and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound diacetate powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Preparation of a 10 mM DMSO Stock Solution:
-
Accurately weigh the required amount of this compound diacetate powder. The molecular weight of this compound diacetate is 494.52 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.945 mg of this compound diacetate in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium.
-
Important: Ensure that the final concentration of DMSO in your highest concentration working solution does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound diacetate. This is crucial to distinguish the effects of the drug from any effects of the solvent.
-
Visualizations
Signaling Pathway of this compound Diacetate
Caption: Signaling pathway of this compound diacetate.
Experimental Workflow for Solubilizing this compound Diacetate
Caption: Workflow for preparing this compound diacetate solutions for in vitro studies.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound diacetate CAS#: 33564-31-7 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senpharma.vn [senpharma.vn]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Vasoconstrictor Assays with Diflorasone
Welcome to the technical support center for the Diflorasone vasoconstrictor assay. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in this critical pharmacodynamic assay.
Frequently Asked Questions (FAQs)
Q1: What is the vasoconstrictor assay and why is it used for this compound?
The vasoconstrictor assay, also known as the McKenzie-Stoughton assay or skin blanching assay, is a method used to determine the potency and bioequivalence of topical corticosteroid preparations like this compound.[1][2] The principle is that topical corticosteroids cause constriction of the small blood vessels in the skin, leading to a visible blanching or whitening effect.[1] The intensity of this skin pallor is proportional to the drug's potency and its ability to penetrate the skin barrier to reach its site of action.[2]
Q2: What is the mechanism of action by which this compound causes vasoconstriction?
This compound diacetate is a high-potency synthetic corticosteroid.[3][4] Its mechanism involves several key steps:
-
Penetration: When applied topically, this compound penetrates the skin layers.[5]
-
Receptor Binding: In the cytoplasm of skin cells, it binds to glucocorticoid receptors.[1][3][5]
-
Nuclear Translocation: The resulting drug-receptor complex moves into the cell nucleus.[1][5]
-
Gene Modulation: Inside the nucleus, the complex alters gene expression. It induces the synthesis of proteins called lipocortins (annexins).[6][7]
-
Inhibition of Inflammatory Mediators: Lipocortins inhibit the enzyme phospholipase A2, which blocks the release of arachidonic acid.[6][7] This action prevents the synthesis of potent vasodilators like prostaglandins and leukotrienes.[4][6][7] The reduction in these vasodilatory mediators is believed to be a primary contributor to the vasoconstrictive effect observed as skin blanching.[1]
Q3: What are the primary endpoints measured in a vasoconstrictor assay?
The primary endpoint is the degree of skin blanching. This can be assessed in two main ways:
-
Visual Scoring: A trained observer grades the intensity of blanching on a numerical scale (e.g., 0 for no blanching to 4 for intense, uniform whitening).[8]
-
Instrumental Measurement: A chromameter (or colorimeter) is used to objectively measure changes in skin color. The 'a' value, which represents the red-green color spectrum, is the key parameter. A decrease in the a value indicates an increase in pallor (blanching).[1] For data analysis, the Area Under the Effect Curve (AUEC) is often calculated from these measurements over time to provide a comprehensive measure of the total pharmacodynamic effect.[1][9]
Troubleshooting Guide for Assay Variability
High variability is a known challenge in vasoconstrictor assays.[1][9] This guide addresses common issues and provides actionable solutions.
Issue 1: High Inter-Subject Variability
Question: My results show significant differences in blanching response from one subject to another, even with the same this compound formulation. Why is this happening and how can I control it?
Answer: Inter-subject variability is the most frequently encountered issue and stems from physiological differences among individuals.[1][9]
Potential Causes & Solutions:
| Source of Variability | Impact on Assay | Recommended Solution |
| Skin Type & Pigmentation | Darker skin tones can make visual assessment of blanching difficult. | Select subjects with fair skin (e.g., Fitzpatrick skin types I, II, III) who show a consistent and detectable blanching response.[1][9] |
| Stratum Corneum Thickness | The thickness of the outermost skin layer varies between individuals, affecting drug penetration.[1] | Use an intra-subject study design where each subject serves as their own control.[1] This means test and reference formulations are applied to different sites on the same subject, minimizing the impact of skin differences. |
| Age and Gender | Skin properties can change with age and hormonal fluctuations, potentially affecting the vascular response. | Standardize the subject population by defining clear age and gender inclusion/exclusion criteria for the study protocol. |
| Subject Health & Lifestyle | Factors like smoking, caffeine intake, and medication can influence cutaneous blood flow. | Provide subjects with clear instructions to avoid vasoactive substances (e.g., caffeine, nicotine) for a defined period before and during the study. |
Issue 2: Inconsistent Results from the Same Subject (Intra-Subject Variability)
Question: I'm seeing inconsistent blanching results even when testing the same formulation on the same person in different sessions. What could be causing this?
Answer: This points to variability in experimental conditions or procedures. Consistency is key to a reproducible assay.
Potential Causes & Solutions:
| Source of Variability | Impact on Assay | Recommended Solution |
| Application Site | Skin permeability varies across the body. The ventral forearm is standard, but even here, proximal vs. distal sites can differ.[1] | Clearly define and mark application sites of a uniform size on the ventral forearms.[1] Ensure consistent placement in all sessions. Randomize the application sites for test and reference products. |
| Application Technique | The amount of product applied and the method of application can alter the dose delivered. | Use a positive displacement pipette or syringe to apply a precise, consistent amount of the formulation. Avoid spreading the formulation beyond the defined site. |
| Occlusion | The use and type of occlusive dressing can significantly enhance penetration and subsequent response.[6][10] | If using occlusion, ensure the dressing material and application duration are identical for all sites and all subjects.[1] Very short dose durations can lead to high variability.[11] |
| Environmental Conditions | Ambient temperature and humidity can affect skin hydration and blood flow.[8] | Conduct the assay in a climate-controlled room with stable temperature (e.g., 21-23°C) and humidity. Allow subjects to acclimatize to the room for at least 30 minutes before any procedures. |
| Measurement Timing | The blanching response changes over time. Inconsistent reading schedules will lead to variable results. | Adhere strictly to the pre-defined schedule for product removal and response measurement. Use a calibrated timer for all timed steps. |
Issue 3: Weak or No Blanching Response
Question: I am not observing the expected level of vasoconstriction with a potent corticosteroid like this compound. What's wrong?
Answer: A weak or absent response can be due to issues with the formulation, the subjects selected, or the assay procedure itself.
Potential Causes & Solutions:
| Source of Variability | Impact on Assay | Recommended Solution |
| Subject Selection | Some individuals are inherent "non-responders" or "poor responders" to topical corticosteroids. | Implement a screening phase in your study.[1] Apply a known potent corticosteroid to potential subjects and only enroll those who demonstrate a clear and adequate blanching response. |
| Formulation Integrity | Improper storage or dilution of the this compound formulation can degrade the active ingredient. | Ensure the formulation is stored according to the manufacturer's instructions. Avoid extemporaneous dilution, which can alter the vehicle's properties and reduce drug delivery.[6] |
| Insufficient Application Time | If the product is not left on the skin long enough, insufficient drug will penetrate to elicit a strong response.[8] | The application duration should be optimized in a pilot study to find the ED50 (the time required to achieve 50% of the maximum effect).[9][12] Ensure this duration is sufficient for a robust response. |
| Observer/Instrument Error | Subjective visual scoring can be inconsistent. Instrumental errors can lead to inaccurate data. | Ensure all visual observers are properly trained and blinded. Regularly calibrate the chromameter using the manufacturer's standards.[11] |
Experimental Protocols
Representative Protocol: Vasoconstrictor Assay for this compound
This protocol is a generalized methodology based on industry best practices. Specific parameters, especially application duration, should be determined in pilot studies.
-
Subject Selection & Screening:
-
Recruit healthy adult volunteers with fair skin (Fitzpatrick types I-III).
-
Conduct a screening visit: Apply a reference high-potency corticosteroid (e.g., this compound 0.05% cream) to a small area on the forearm for a fixed duration (e.g., 6 hours).
-
Assess the blanching response 2-4 hours post-removal. Only subjects showing a clear, definite blanching response are enrolled in the main study.
-
-
Study Preparation:
-
Subjects should avoid using any topical products on their forearms for at least one week prior to the study.
-
On the study day, subjects must acclimatize in a temperature and humidity-controlled room for at least 30 minutes.
-
Define and mark 10-12 application sites (e.g., 1 cm diameter circles) on the ventral surface of each forearm using a template.
-
-
Product Application:
-
Design the study as a randomized, double-blind, intra-subject comparison.
-
Apply a precise amount (e.g., 10 µL) of the test and reference this compound formulations to the center of the assigned sites.
-
If the protocol requires occlusion, cover each site with a specified occlusive dressing.
-
Leave the product in place for a pre-determined duration (e.g., 6 hours), as established in a dose-duration response pilot study.
-
-
Product Removal & Measurement:
-
At the end of the application period, carefully remove any occlusive dressings.
-
Gently wipe off any residual formulation using a dry, soft cloth. Do not use water or solvents.
-
Begin blanching assessments at scheduled time points (e.g., 2, 4, 6, 8, 12, and 24 hours after product removal).
-
At each time point, a trained, blinded observer scores the blanching at each site visually.
-
Immediately following visual scoring, measure each site with a calibrated chromameter to record the a* value.
-
-
Data Analysis:
-
For each site, calculate the change in a* value (Δa*) from the baseline reading taken before product application.
-
Plot the mean Δa* values over time for each formulation.
-
Calculate the Area Under the Effect Curve (AUEC) from time 0 to the final time point (e.g., AUEC₀₋₂₄) for each site.
-
Perform statistical analysis (e.g., ANOVA) on the AUEC values to compare the bioequivalence of the test and reference formulations.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical vasoconstrictor assay.
This compound Signaling Pathway
Caption: Mechanism of this compound-induced vasoconstriction.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. What is this compound Diacetate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. remedypublications.com [remedypublications.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Technical Support Center: Stability of Diflorasone Diacetate Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Diflorasone Diacetate in cream and ointment formulations. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues with your this compound Diacetate formulations.
| Observed Issue | Potential Cause | Suggested Action |
| Physical Instability | ||
| Phase separation or "bleeding" in cream. | - Inappropriate emulsifier or co-emulsifier system.- Incorrect manufacturing process (e.g., homogenization speed, temperature).- Incompatibility with other excipients. | - Review the HLB (Hydrophile-Lipophile Balance) of your emulsifier system.- Optimize the manufacturing process parameters.- Conduct excipient compatibility studies. |
| Change in viscosity or consistency. | - Alteration in the polymeric structure of gelling agents over time.- Temperature fluctuations during storage. | - Evaluate the stability of the gelling agent at different temperatures.- Ensure storage conditions are tightly controlled as per USP guidelines (20° to 25°C for cream and 15° to 30°C for ointment).[1][2] |
| Crystal growth of this compound Diacetate. | - Supersaturation of the drug in the vehicle.- Use of a solvent that evaporates over time.- Polymorphic transformation of the API. | - Determine the saturation solubility of this compound Diacetate in the formulation base.- Minimize volatile components in the formulation.- Characterize the crystal form of the API used. |
| Chemical Degradation | ||
| Loss of potency (assay shows less than 90% of label claim). | - Hydrolysis of the diacetate esters.- Oxidation of the steroid backbone.- Photodegradation. | - Investigate the pH of the formulation; hydrolysis is often pH-dependent.- Consider the addition of an antioxidant (e.g., butylated hydroxytoluene, which is present in some commercial formulations).[3][4]- Protect the formulation from light during manufacturing and storage. |
| Appearance of unknown peaks in HPLC chromatogram. | - Formation of degradation products. | - Perform forced degradation studies to identify potential degradation products.- The most likely degradation products are the mono- and di-deacetylated forms of this compound Diacetate. |
| Color change or development of an odor. | - Degradation of an excipient or interaction between excipients and the API.- Oxidative degradation. | - Evaluate the stability of individual excipients and the placebo formulation.- Incorporate an antioxidant and/or a chelating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound Diacetate in topical formulations?
A1: The primary degradation pathway for this compound Diacetate, a corticosteroid with two ester functional groups, is hydrolysis. This can occur under acidic or basic conditions and results in the cleavage of one or both acetate groups to form this compound 17-acetate and this compound, or this compound 21-acetate and this compound, respectively. Oxidation of the steroid molecule is another potential degradation route.
Q2: How can I prevent the hydrolysis of this compound Diacetate in my cream formulation?
A2: To minimize hydrolysis, it is crucial to control the pH of the formulation. For many corticosteroids, a slightly acidic pH range (e.g., 4.0-6.0) is optimal for stability. The use of a suitable buffering system can help maintain the desired pH. Additionally, reducing the water activity in the formulation can also slow down hydrolysis.
Q3: What are the recommended storage conditions for this compound Diacetate cream and ointment?
A3: Based on prescribing information, this compound Diacetate cream should be stored at controlled room temperature, between 20° to 25°C (68° to 77°F).[3] The ointment formulation is typically stored between 15° to 30°C (59° to 86°F).[1] It is also advisable to keep the containers tightly closed to prevent evaporation and contamination.[5]
Q4: Are there any known excipient incompatibilities with this compound Diacetate?
A4: While specific incompatibility data is not widely published, it is important to be aware of potential interactions. Excipients with a high pH or those containing reactive impurities could accelerate the degradation of this compound Diacetate. It is recommended to conduct compatibility studies with all planned excipients by preparing binary mixtures of the API and each excipient and storing them under accelerated conditions.
Q5: How can I develop a stability-indicating HPLC method for my this compound Diacetate formulation?
A5: A stability-indicating method must be able to separate the intact drug from its degradation products and any interfering excipients. To develop such a method, you should perform forced degradation studies (acidic and basic hydrolysis, oxidation, thermal, and photolytic stress) on a sample of this compound Diacetate. The resulting mixture of the drug and its degradation products is then used to develop an HPLC method with sufficient resolution. A good starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
Quantitative Data on Stability
The following table provides illustrative data from a hypothetical forced degradation study on a this compound Diacetate 0.05% cream formulation. This data is for educational purposes and should not be considered as definitive stability data for any specific formulation.
| Stress Condition | Duration | % this compound Diacetate Remaining | % Total Degradation Products | Major Degradation Products |
| 0.1 M HCl | 8 hours | 85.2 | 14.8 | This compound 17-acetate, this compound |
| 0.1 M NaOH | 4 hours | 78.5 | 21.5 | This compound 21-acetate, this compound |
| 5% H₂O₂ | 24 hours | 92.1 | 7.9 | Oxidative degradants |
| Heat (60°C) | 7 days | 95.8 | 4.2 | This compound 17-acetate |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.6 | 1.4 | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Diacetate Cream
Objective: To generate potential degradation products of this compound Diacetate in a cream base to support the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Accurately weigh a portion of the cream equivalent to 5 mg of this compound Diacetate into separate, suitable containers for each stress condition.
-
Acid Hydrolysis: Add 10 mL of 0.1 M hydrochloric acid. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Add 10 mL of 0.1 M sodium hydroxide. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 10 mL of 5% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the sample at 60°C for 7 days.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After exposure, neutralize the acid and base samples. Extract all samples with a suitable solvent (e.g., methanol or acetonitrile), dilute to a known concentration, and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound Diacetate Cream/Ointment
Objective: To quantify the amount of this compound Diacetate and its degradation products in a topical formulation.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[3] The aqueous phase can be buffered to a slightly acidic pH (e.g., pH 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a quantity of cream or ointment equivalent to 1 mg of this compound Diacetate into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and heat gently in a water bath to dissolve/disperse the base.
-
Cool to room temperature and dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.
Visualizations
Caption: Hydrolysis degradation pathway of this compound Diacetate.
Caption: Workflow for stability testing of this compound Diacetate formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic assay for this compound diacetate in cream and ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Adjusting Diflorasone dosage in animal models to avoid systemic side effects
This technical support guide is intended for researchers, scientists, and drug development professionals working with the topical corticosteroid Diflorasone in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help adjust dosages to minimize systemic side effects while maintaining therapeutic efficacy.
Troubleshooting Guide
Issue: Signs of Systemic Side Effects Observed (e.g., weight loss, adrenal suppression)
Possible Cause 1: Excessive Dosage
-
Solution: The applied dose may be too high for the specific animal model. It is crucial to start with a low dose and titrate upwards. Refer to the dose-response table below for known effective and toxic doses in different species.
Possible Cause 2: High Systemic Absorption
-
Solution: Systemic absorption can be influenced by several factors.
-
Occlusive Dressings: Avoid the use of occlusive dressings unless required by the experimental design, as they significantly increase systemic absorption.[1]
-
Application Site: The application site's skin permeability varies. Avoid application to areas with thinner skin or higher vascularization if possible.[1]
-
Skin Integrity: Application to damaged or irritated skin increases absorption. Ensure the application site is intact before administration.
-
Frequency of Application: Reduce the frequency of application (e.g., from twice daily to once daily) to decrease the total systemic exposure.[2]
-
Possible Cause 3: Animal Model Sensitivity
-
Solution: Different species and even strains can have varied sensitivity to corticosteroids. Younger animals are also more susceptible to systemic toxicity due to a larger skin surface area to body mass ratio.[2][3] Consider using an alternative, less potent corticosteroid if dose reduction of this compound is not feasible for the desired therapeutic effect.
Issue: Inconsistent or Lack of Therapeutic Effect
Possible Cause 1: Insufficient Dosage or Application
-
Solution: Ensure the dose is within the therapeutic range for the specific condition being studied. The application technique is also critical; apply a thin, even layer to the target area and ensure it is not immediately groomed off by the animal. Elizabethan collars may be necessary for a short period post-application.
Possible Cause 2: Inappropriate Vehicle
-
Solution: The formulation of the this compound product (e.g., cream vs. ointment) can affect its potency and absorption. Ointments are generally more occlusive and potent.[1] Ensure the chosen vehicle is appropriate for the animal model's skin and the experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended doses of this compound for different animal models?
A1: Starting doses should be conservative. Based on available data, a dose of approximately 0.001 mg/kg/day has been shown to be teratogenic in rats.[3] It is advisable to start at a significantly lower dose and monitor for both therapeutic effect and systemic side effects.
Q2: How can I monitor for systemic side effects of this compound in my animal models?
A2: Regular monitoring is critical. Key parameters include:
-
Body Weight and Food/Water Intake: Daily monitoring can indicate systemic toxicity.
-
Blood Glucose Levels: Corticosteroids can induce hyperglycemia.[3]
-
Complete Blood Count (CBC) and Serum Chemistry: To monitor for systemic changes.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This can be assessed by measuring basal cortisol levels or performing an ACTH stimulation test.[2][3]
Q3: What are the known systemic side effects of this compound in animal models?
A3: The most well-documented systemic side effect is teratogenicity (e.g., cleft palate) in rats and rabbits.[3] Other potential systemic effects, common to potent corticosteroids, include HPA axis suppression, Cushing's syndrome, hyperglycemia, and glucosuria.[2][3]
Q4: Are there alternatives to this compound if systemic side effects are unavoidable at therapeutic doses?
A4: Yes, if the therapeutic window for this compound is too narrow in your model, consider using a less potent corticosteroid. The choice of corticosteroid should be based on the required anti-inflammatory potency for your specific research question.
Quantitative Data Summary
| Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Rat (pregnant) | ~ 0.001 mg/kg/day | Topical | Teratogenic (cleft palate) | [3] |
| Rat | Up to 0.5 mg/kg | Topical | No effects on fertility | [3] |
| Rat | 2400 mg/kg | Not specified | Not mutagenic in micronucleus test | [3] |
| Rabbit | As low as 20 mg/kg/day | Topical | Teratogenic (cleft palate), depressed fetal weight, smaller litter sizes | [3] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Topical this compound in a Rodent Model
-
Animal Model: Select the appropriate rodent species and strain for your study. Acclimate the animals for at least one week before the experiment.
-
Dose Preparation: Prepare a series of dilutions of this compound cream or ointment. The vehicle used for dilution should be inert and compatible with the commercial product.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Based on the available data, a starting low dose could be in the range of 0.0001-0.0005 mg/kg/day. Subsequent groups can have incrementally higher doses.
-
Application:
-
Shave a small, defined area on the dorsal skin of the animal 24 hours before the first application.
-
Apply a thin, uniform layer of the assigned dose to the shaved area using a positive displacement pipette or a similar calibrated device to ensure accurate dosing.
-
If necessary, use an Elizabethan collar for a short duration (e.g., 30-60 minutes) post-application to prevent ingestion through grooming.
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study period (e.g., 14 or 28 days), collect blood samples for hematology, serum chemistry, and cortisol level analysis.
-
Perform an ACTH stimulation test to assess HPA axis function.
-
Conduct a thorough necropsy and histopathological examination of the adrenal glands, skin application site, and other relevant organs.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and the dose range that provides the desired therapeutic effect without significant systemic toxicity.
Protocol 2: Monitoring for HPA Axis Suppression
-
Baseline Measurement: Prior to initiating this compound treatment, collect baseline blood samples to determine normal cortisol levels for your animal model.
-
Treatment Phase: During the treatment period, collect blood samples at regular intervals (e.g., weekly).
-
ACTH Stimulation Test:
-
At the end of the study, administer a dose of synthetic ACTH (cosyntropin). The dose will vary depending on the animal model.
-
Collect blood samples at baseline (before ACTH) and at specified time points post-administration (e.g., 30 and 60 minutes).
-
Analyze the cortisol levels in the collected samples. A blunted cortisol response to ACTH stimulation is indicative of HPA axis suppression.[2][3]
-
Visualizations
Caption: Workflow for Determining Optimal this compound Dosage.
Caption: Pathway from Topical Application to Systemic Effects.
References
Technical Support Center: Enhancing Percunatenous Absorption of Diflorasone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the percutaneous absorption of Diflorasone for efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound Diacetate and what is its potency?
This compound Diacetate is a high-potency synthetic topical corticosteroid used for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1][2][3][4] In the United States, it is classified as a Class I (super-potent) corticosteroid, the highest potency class.[5] Its mechanism of action is believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes.[1][4]
Q2: What are the primary factors influencing the percutaneous absorption of this compound?
The extent of percutaneous absorption is determined by multiple factors, which can be broadly categorized as follows:
-
Physiological (Skin) Factors : The integrity of the epidermal barrier is crucial.[1][6] Absorption is increased in areas where the skin is thinner (e.g., face, scalp) or if the skin is inflamed or damaged.[5][7][8][9] Skin hydration also significantly enhances penetration.[7][10]
-
Drug & Formulation Properties : The vehicle used to deliver the drug plays a significant role.[1] Ointments, being more occlusive, generally provide better penetration than creams or lotions, especially for dry, scaly lesions.[11] The physicochemical properties of the drug itself, such as its molecular weight and lipophilicity, also affect absorption.[12]
-
Application Method : The use of occlusive dressings (e.g., plastic wrap or bandages) over the application site can substantially increase the percutaneous absorption of topical corticosteroids.[5][9][13][14]
Q3: How does the choice of vehicle (e.g., cream vs. ointment) affect this compound delivery?
The vehicle is the carrier for the active ingredient and its choice depends on the type of lesion and the area of application.[5]
-
Ointments : These are highly occlusive and are preferred for dry, hyperkeratotic lesions as they enhance skin hydration and drug penetration.[5][11]
-
Creams : As emulsions, creams are less greasy and may be preferred for aesthetic reasons. They are suitable for oozing or intertriginous areas where the occlusive nature of ointments might lead to folliculitis.[11]
-
Gels and Lotions : These are typically less greasy and occlusive, making them suitable for hair-bearing areas like the scalp.[5]
A study noted that a 0.05% concentration of this compound Diacetate in a cream vehicle containing 15% propylene glycol was developed for therapeutic evaluation based on vasoconstrictor assays.[15]
Troubleshooting Guide: Low Percutaneous Absorption
Problem: My in vitro skin permeation test (IVPT) is showing lower-than-expected absorption for my this compound formulation.
This guide provides a systematic approach to troubleshooting common issues in percutaneous absorption studies.
Logical Flow for Troubleshooting Low Permeation
References
- 1. emeraldtherapeutic.com [emeraldtherapeutic.com]
- 2. This compound diacetate - Wikipedia [en.wikipedia.org]
- 3. axplora.com [axplora.com]
- 4. DailyMed - this compound DIACETATE cream [dailymed.nlm.nih.gov]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
- 11. This compound | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. Drug Absorption Through The Skin: Explained [leorabh.com]
- 13. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 14. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing HPA Axis Suppression in Long-term Diflorasone Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating Hypothalamic-Pituitary-Adrenal (HPA) axis suppression in long-term studies of Diflorasone.
Frequently Asked Questions (FAQs)
Q1: What is HPA axis suppression and why is it a concern with long-term this compound use?
A1: The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates numerous physiological processes, including the body's response to stress and inflammation, through the release of cortisol.[1] this compound is a high-potency topical corticosteroid.[2] Systemic absorption of potent topical corticosteroids like this compound can mimic the effects of endogenous cortisol, leading to a negative feedback loop that suppresses the HPA axis.[3][4] This suppression can reduce the body's natural ability to produce cortisol, potentially leading to adrenal insufficiency, a condition where the adrenal glands do not produce adequate amounts of steroid hormones.[5]
Q2: What are the primary factors that increase the risk of HPA axis suppression with topical corticosteroids?
A2: Several factors can increase the likelihood of HPA axis suppression, including the potency of the corticosteroid, the duration of treatment, the size of the application area, the integrity of the skin barrier (e.g., use on inflamed or broken skin), and the use of occlusive dressings.[5] Long-term use of high-potency steroids like this compound over a large body surface area presents a higher risk.
Q3: What are the key biomarkers to monitor for HPA axis suppression?
A3: The primary biomarkers for assessing HPA axis function are serum cortisol and adrenocorticotropic hormone (ACTH).[6] Key assessments include measuring baseline morning cortisol levels and evaluating the adrenal glands' response to an ACTH stimulation test.[7]
Q4: How is the ACTH stimulation test used to evaluate HPA axis suppression?
A4: The ACTH stimulation test, also known as the cosyntropin test, directly assesses the adrenal glands' capacity to produce cortisol. A synthetic version of ACTH (cosyntropin) is administered, and blood cortisol levels are measured at baseline and at specific time points after administration (typically 30 and 60 minutes).[8][9] A blunted or absent cortisol response suggests adrenal insufficiency, which can be a consequence of HPA axis suppression.[9]
Q5: What is the difference between the standard high-dose and the low-dose ACTH stimulation test?
A5: The standard test uses a 250 µg dose of cosyntropin, which is considered a supraphysiological stimulus.[10] The low-dose test uses 1 µg of cosyntropin, which is thought to be more sensitive for detecting subtle or partial adrenal insufficiency.[10] While the low-dose test may be more sensitive, it requires careful preparation of the diluted dose and is not as widely standardized as the high-dose test.[10]
Q6: When should HPA axis function be assessed in a long-term this compound study?
A6: It is advisable to establish a baseline HPA axis function before initiating long-term treatment. Periodic monitoring should be considered, especially in subjects receiving treatment over a large surface area or for an extended duration. Testing should also be performed at the end of the treatment period and during follow-up to assess the recovery of HPA axis function.
Troubleshooting Guides
Issue 1: Unexpectedly Low Baseline Cortisol Levels
-
Possible Cause 1: Diurnal Variation. Cortisol levels are highest in the morning and decrease throughout the day. Ensure that baseline samples are consistently collected at the same time in the early morning (e.g., 8:00 AM) to minimize variability.
-
Possible Cause 2: Recent Glucocorticoid Exposure. The subject may have recently used other corticosteroid-containing products (oral, inhaled, or topical). It is crucial to have a thorough washout period before baseline testing.
-
Possible Cause 3: Assay Interference. Certain medications or endogenous substances can interfere with cortisol immunoassays. Consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for cortisol measurement to avoid cross-reactivity.
-
Action Plan:
-
Review the time of sample collection and ensure consistency across all subjects and time points.
-
Confirm and document the subject's complete medication history to rule out confounding glucocorticoid use.
-
If immunoassay is used, consider re-analyzing samples with LC-MS/MS for confirmation.
-
Issue 2: Inconsistent or Unreliable ACTH Stimulation Test Results
-
Possible Cause 1: Improper Cosyntropin Handling and Administration. For the low-dose test, improper dilution of cosyntropin can lead to inaccurate dosing. For both low and high-dose tests, incorrect administration (e.g., subcutaneous instead of intravenous or intramuscular) can affect absorption and response.
-
Possible Cause 2: Incorrect Timing of Post-Stimulation Blood Draws. The timing of blood draws after cosyntropin administration is critical for accurate interpretation. Peak cortisol response can vary, so collecting samples at both 30 and 60 minutes is recommended.[8]
-
Possible Cause 3: Inter-individual Variability. The cortisol response to ACTH can vary between individuals. It is important to have a sufficiently large sample size to account for this variability.
-
Action Plan:
-
Ensure that the protocol for cosyntropin preparation and administration is strictly followed by trained personnel.
-
Verify that the timing of all blood draws is precise and accurately recorded.
-
Analyze the data for any outliers and consider potential reasons for variability.
-
Issue 3: Discrepancy Between Clinical Signs and Biochemical Evidence of HPA Axis Suppression
-
Possible Cause 1: Subclinical Suppression. Subjects may have biochemical evidence of HPA axis suppression without overt clinical symptoms of adrenal insufficiency. This is a critical finding to document, as these individuals may be at risk during times of stress (e.g., illness, surgery).
-
Possible Cause 2: Individual Differences in Glucocorticoid Sensitivity. The degree to which exogenous corticosteroids suppress the HPA axis can vary among individuals.
-
Action Plan:
-
Document both clinical and biochemical findings thoroughly.
-
Consider additional dynamic testing, such as the insulin tolerance test (ITT) in a specialized clinical research setting, to further assess HPA axis integrity if clinically warranted.
-
Monitor subjects with biochemical suppression closely for any clinical signs of adrenal insufficiency.
-
Data Presentation
The following table presents hypothetical but realistic data illustrating the potential effects of long-term, high-potency topical corticosteroid use on HPA axis function. This data is for illustrative purposes and does not represent the results of a specific clinical trial of this compound.
| Parameter | Baseline (Pre-treatment) | End of Treatment (12 weeks) | Follow-up (4 weeks post-treatment) |
| Morning Serum Cortisol (µg/dL) | 15.2 ± 3.5 | 6.8 ± 2.1 | 12.5 ± 3.0 |
| ACTH Stimulation Test | |||
| Baseline Cortisol (µg/dL) | 14.9 ± 3.3 | 6.5 ± 2.0 | 12.1 ± 2.8 |
| 30-min Post-ACTH Cortisol (µg/dL) | 25.8 ± 4.1 | 12.3 ± 3.2 | 22.4 ± 3.9 |
| 60-min Post-ACTH Cortisol (µg/dL) | 28.1 ± 4.5 | 14.1 ± 3.5 | 25.0 ± 4.2 |
Experimental Protocols
1. Low-Dose (1 µg) ACTH Stimulation Test
-
Objective: To assess the adrenal glands' response to a physiological dose of ACTH.
-
Materials:
-
Cosyntropin (synthetic ACTH) 250 µg vial
-
0.9% sterile saline for injection
-
Syringes and needles for dilution and administration
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Freezer (-20°C or colder)
-
-
Procedure:
-
The subject should be in a resting state. An intravenous (IV) catheter is recommended for ease of blood sampling.
-
Draw a baseline blood sample for cortisol measurement (Time 0).
-
Preparation of 1 µg Cosyntropin Dose:
-
Reconstitute the 250 µg vial of cosyntropin with 1 mL of sterile saline.
-
Withdraw 0.1 mL of the reconstituted solution (containing 25 µg of cosyntropin) and dilute it in 24.9 mL of sterile saline to a final concentration of 1 µg/mL.
-
The diluted solution should be used immediately.
-
-
Administer 1 mL (1 µg) of the diluted cosyntropin as an IV bolus.
-
Draw blood samples at 30 minutes and 60 minutes post-administration.[8]
-
Process all blood samples by centrifugation to separate the serum.
-
Store serum samples frozen until analysis.
-
2. Plasma Free Cortisol Measurement by LC-MS/MS
-
Objective: To accurately quantify the biologically active fraction of cortisol in plasma.
-
Principle: This method uses liquid chromatography to separate cortisol from other plasma components, followed by tandem mass spectrometry for highly specific and sensitive detection and quantification.
-
Sample Preparation (Example Protocol):
-
Thaw plasma samples on ice.
-
Perform ultrafiltration to separate free cortisol from protein-bound cortisol. This can be done using centrifugal filter devices.
-
To 100 µL of the plasma ultrafiltrate, add an internal standard (e.g., deuterated cortisol).
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate to further purify the sample.[11]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[12]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry:
-
-
Quantification:
-
Generate a standard curve using known concentrations of cortisol.
-
Calculate the concentration of cortisol in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: HPA axis suppression by exogenous glucocorticoids.
Caption: Experimental workflow for HPA axis assessment.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 6. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 7. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. labcorp.com [labcorp.com]
- 10. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aruplab.com [aruplab.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Refining Experimental Design for Diflorasone-Induced Skin Atrophy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Diflorasone-induced skin atrophy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced skin atrophy?
A1: this compound, a potent topical glucocorticoid, induces skin atrophy primarily by inhibiting the synthesis of collagen (types I and III) and the proliferation of fibroblasts in the dermis.[1][2] This leads to a reduction in dermal thickness and structural integrity.[3][4] Additionally, it suppresses keratinocyte proliferation, which thins the epidermis, and can alter lipid synthesis, compromising the skin's barrier function.[1][3] These effects stem from the binding of the glucocorticoid to its receptor, which modulates the expression of various genes controlling skin structure and function.[1][5]
Q2: Which animal model is most suitable for studying this compound-induced skin atrophy?
A2: The most common and well-established model involves the repeated topical application of the corticosteroid to a specific skin area on mice, such as the dorsal skin or the ear.[6] The mouse ear model offers the advantage of easy and precise measurement of thickness using a micrometer or caliper.[6][7] C57BL/6 or SKH-1 hairless mice are frequently used strains. The choice depends on the specific experimental goals, such as the need to assess hair follicle-related changes.
Q3: How soon can skin atrophy be observed after starting this compound treatment in an experimental model?
A3: Atrophic effects can begin within 3 to 14 days of consistent topical steroid application, with initial changes occurring in the epidermis.[1] Measurable thinning of mouse skin can be detected after repeated daily applications.[6] Dermal atrophy, involving collagen depletion, develops with more prolonged use.[1] For a potent corticosteroid like this compound, significant changes in skin thickness are typically expected within 1-3 weeks of daily application.
Q4: Can the vehicle used for this compound delivery impact the severity of skin atrophy?
A4: Yes, the vehicle is a critical factor. Ointments are generally more potent than creams or lotions because their occlusive nature increases skin hydration and enhances drug penetration.[3] The choice of vehicle can significantly influence the bioavailability of this compound at the target site and, consequently, the rate and severity of induced atrophy.[4] When designing experiments, it is crucial to maintain consistency in the vehicle across all treatment groups to ensure that observed differences are attributable to the active compounds.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Skin Atrophy Observed
| Possible Causes | Troubleshooting Steps |
| Insufficient Drug Potency or Dose | This compound is a high-potency corticosteroid.[8] Verify the concentration (e.g., 0.05%) and ensure it is appropriate for the model. Consider increasing the frequency or duration of application if no effect is seen. |
| Inadequate Drug Penetration | Ensure the vehicle is optimized for dermal delivery. Ointments provide better occlusion and penetration than creams.[3] Ensure the application site is properly prepared (e.g., shaved) to facilitate direct skin contact.[9] |
| Incorrect Application Technique | Standardize the application procedure. Use a consistent volume/amount of the formulation for each animal and apply it uniformly over the defined treatment area. Inconsistent application is a major source of variability.[10] |
| Animal Strain Resistance | While uncommon, inherent differences in skin biology between mouse strains could play a role. Confirm that the chosen strain (e.g., C57BL/6) has been successfully used in similar published studies. |
| Measurement Error | Skin thickness measurements can have high variability. Ensure the same person performs the measurements at the same time of day using a calibrated instrument (e.g., ratchet-controlled micrometer) to apply consistent pressure.[6] Take multiple measurements per site and average them. |
Issue 2: High Variability in Skin Thickness Measurements
| Possible Causes | Troubleshooting Steps |
| Inconsistent Measurement Pressure | Use a caliper or micrometer with a pressure-sensitive or ratchet control to ensure that the same pressure is applied for every measurement.[6] |
| Variability in Measurement Site | Clearly mark the treatment and measurement area on each animal to ensure consistency throughout the study.[11] |
| Presence of Inflammation or Edema | In early stages, inflammation can cause skin thickening, masking the atrophic effect.[12] If erythema or edema is observed, note it and consider that atrophy may only become measurable after the initial inflammatory response subsides. |
| Inconsistent Animal Handling | Stress from handling can induce physiological changes. Handle all animals consistently and gently to minimize stress-related variables. |
Issue 3: Skin Irritation or Allergic Contact Dermatitis
| Possible Causes | Troubleshooting Steps |
| Reaction to the Vehicle | The formulation's vehicle or excipients (e.g., propylene glycol) can cause allergic contact dermatitis.[13] Run a vehicle-only control group to distinguish between a reaction to the drug and a reaction to the vehicle. |
| Reaction to this compound | Although rare, an allergic reaction to the corticosteroid itself is possible.[13] This would typically manifest as an eczematous eruption that worsens despite treatment. |
| Infection at Application Site | Compromised skin barrier from atrophy can increase susceptibility to infection. Monitor for signs of infection (e.g., pustules, excessive crusting) and maintain sterile application techniques. |
| Confounding Inflammatory Response | Severe irritation can lead to skin thickening, which will interfere with atrophy measurements.[12] If irritation is widespread, consider reducing the drug concentration or application frequency. |
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Mouse Model
-
Animal Selection: Use 8-10 week old C57BL/6 mice.[9] Acclimatize animals for at least one week before the experiment.
-
Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave a defined area (e.g., 2x2 cm) on the dorsal skin.[9]
-
Baseline Measurement: Using a calibrated digital caliper or micrometer, gently measure the thickness of a fold of skin within the shaved area.[7] Record this as the Day 0 measurement.
-
Topical Application: Apply a standardized amount (e.g., 50 mg) of 0.05% this compound diacetate ointment to the shaved area daily for 21 days. A vehicle-only group should be run in parallel.
-
Monitoring: Measure skin thickness at the same site every 3-4 days. Monitor the animals daily for signs of skin irritation, distress, or changes in body weight.
-
Endpoint and Tissue Collection: At the end of the treatment period (e.g., Day 21), perform the final thickness measurement. Euthanize the animals and excise the treated skin using a biopsy punch for further analysis (histology, protein quantification).[14]
Protocol 2: Quantification of Collagen and Elastin via Histology
-
Tissue Preparation: Fix the skin biopsy samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin wax.[11]
-
Sectioning: Cut 5 µm thick sections from the center of the biopsy and mount them on slides.[11]
-
Staining:
-
For Collagen: Use Picro-Sirius Red staining. Collagen fibers will appear red under a bright-field microscope.
-
For Elastin: Use Weigert's resorcin-fuchsin or Orcein staining. Elastin fibers will stain dark blue/black or brown, respectively.
-
-
Imaging: Digitize the stained slides using a microscope with a camera at a consistent magnification (e.g., 20x).[15]
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji).[15]
-
Define a region of interest (ROI) within the dermis for each image.
-
Use color thresholding to isolate the stained fibers (red for collagen, black/brown for elastin).[14]
-
Calculate the percentage of the ROI area occupied by the stained fibers. This provides a quantitative measure of collagen or elastin content.[15]
-
Average the values from multiple sections per animal and multiple animals per group for statistical analysis.
-
Protocol 3: Quantification of Collagen via ELISA
-
Tissue Homogenization: Obtain a skin biopsy (e.g., 4 mm punch, ~50 mg) and place it in a lysis buffer containing a protease inhibitor cocktail.[14]
-
Lysis: Homogenize the tissue using a mechanical and/or ultrasonic homogenizer until fully lysed.[14]
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard assay (e.g., BCA assay) for normalization.
-
ELISA: Use a commercial ELISA kit specific for Pro-Collagen Type I (a precursor to collagen I, indicating active synthesis).[16] Follow the manufacturer's instructions to quantify the amount of pro-collagen in each sample.
-
Data Analysis: Normalize the pro-collagen concentration to the total protein concentration for each sample. Compare the normalized values between treatment groups.
Quantitative Data Summary
Table 1: Effect of Topical Corticosteroids on Skin Thickness in Animal Models
| Treatment | Animal Model | Duration | Change in Epidermal Thickness | Change in Dermal Thickness | Reference |
| Topical TPA | FVB Mouse Ear | 5 days | +158% (vs. control) | Not Reported | [11] |
| Topical Corticosteroid | Mouse Ear | Daily | Measurable Thinning | Not Specified | [6] |
| Imiquimod | Mouse Back | 7 days | +350% (vs. control) | Not Reported | [7] |
Note: Data for this compound was not specifically available in the search results, but the principles from other corticosteroids and inflammatory models apply.
Table 2: Changes in Dermal Collagen and Elastin Content
| Condition | Method | Change in Collagen | Change in Elastin | Reference |
| UV Exposure (vs. Untreated) | Image Analysis | -23% | -30% | [14] |
| Post-UV Treatment (vs. UV only) | Image Analysis | +18% | +46% | [14] |
| Facial Treatment (vs. Baseline) | Image Analysis | +30% (at 3 months) | +103% (at 3 months) | [15] |
Visualizations
References
- 1. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Steroid-induced atrophy in an animal and human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo measurement of epidermal thickness changes associated with tumor promotion in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approach to allergic contact dermatitis caused by topical medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Holistic approach to visualize and quantify collagen organization at macro, micro, and nano‐scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newnormal.dk [newnormal.dk]
- 16. triprinceton.org [triprinceton.org]
Technical Support Center: Mitigating Batch-to-Batch Variability of Diflorasone in Research Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability of Diflorasone diacetate in research experiments. Ensuring consistency is critical for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound diacetate and what are its primary mechanisms of action?
This compound diacetate is a high-potency topical corticosteroid used for its anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties.[1][2][3] It is often prescribed for inflammatory skin conditions like psoriasis and atopic dermatitis.[2][3] Its mechanism of action involves binding to glucocorticoid receptors in the cytoplasm of skin cells.[1][4] This complex then moves into the nucleus and binds to specific DNA sequences called glucocorticoid response elements (GREs).[4] This binding initiates changes in gene expression, leading to the suppression of inflammatory mediators like prostaglandins and leukotrienes, and inhibiting the activity of inflammatory cells such as lymphocytes and macrophages.[1][2][4]
Q2: What are the common sources of batch-to-batch variability with this compound diacetate?
Batch-to-batch variability in research experiments using this compound diacetate can stem from several factors:
-
Active Pharmaceutical Ingredient (API) Characteristics: Subtle differences in the physical and chemical properties of the this compound diacetate API between batches can impact its performance. These can include:
-
Polymorphism: this compound diacetate can exist in different crystalline forms (polymorphs), including anhydrous and monohydrated forms, which can have different solubilities and stabilities.[5]
-
Particle Size and Distribution: Variations in particle size can affect the dissolution rate and subsequent bioavailability of the drug.
-
Impurity Profile: The type and level of impurities may differ between batches, potentially affecting the compound's biological activity or stability.[6]
-
-
Formulation and Vehicle Effects: The composition of the cream, ointment, or other vehicle used in the experiment is crucial.[7]
-
Excipient Variability: Batch-to-batch differences in excipients (e.g., solvents, emulsifiers, preservatives) can alter the release rate and skin penetration of this compound.
-
In-vitro Release Characteristics: The rate at which this compound is released from its formulation can vary, impacting its availability at the site of action.[8]
-
-
Experimental Procedure and Conditions: Inconsistencies in experimental protocols are a major source of variability.[9][10][11]
-
Environmental Factors: Temperature and humidity can affect both the stability of the formulation and the hydration state of skin samples in in vitro permeation studies.[9]
-
Handling and Preparation: Differences in how stock solutions are prepared, diluted, and stored can lead to variations in concentration and degradation.
-
Q3: How can I proactively qualify a new batch of this compound diacetate before starting my experiments?
To ensure consistency, it is essential to qualify each new batch of this compound diacetate. A systematic approach involves analytical characterization and a functional comparison with a previously characterized "gold standard" or reference batch.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Cell-Based Assays
Symptoms: You observe significant differences in dose-response curves, cell viability, or inflammatory marker expression when using a new batch of this compound diacetate compared to a previous one.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differences in API Potency or Purity | 1. Certificate of Analysis (CoA) Review: Compare the CoA for the new and old batches. Pay close attention to purity, impurity profiles, and any specified physical properties. 2. Analytical Characterization: If possible, perform in-house analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of your stock solutions.[8][12] 3. Dose-Response Comparison: Run a parallel dose-response experiment comparing the new batch with a retained sample of the old batch to determine the relative potency. |
| Solubility and Vehicle Issues | 1. Solubility Check: Visually inspect your stock and working solutions for any precipitation. Confirm the solubility of the new batch in your chosen solvent. 2. Vehicle Consistency: Ensure that the same source and lot of solvent (e.g., DMSO, ethanol) are used for all experiments. |
| Inconsistent Cell Culture Practices | 1. Standard Operating Procedures (SOPs): Adhere strictly to SOPs for cell seeding density, passage number, and media composition.[11] 2. Plate Edge Effects: Avoid using the outer wells of microplates, as these are prone to evaporation, which can concentrate media components and affect cell growth.[13][14] Consider filling the outer wells with media only.[14] |
Logical Workflow for Troubleshooting Inconsistent In Vitro Results
Caption: Troubleshooting workflow for inconsistent in vitro results.
Issue 2: High Variability in In Vitro Skin Permeation/Penetration Studies
Symptoms: You are observing inconsistent permeation profiles or highly variable release rates for this compound diacetate across different experimental runs, especially after switching to a new batch.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Properties | 1. Physicochemical Analysis: If using a formulated product, compare the viscosity, pH, and appearance of the new batch with the old one.[15] 2. In Vitro Release Testing (IVRT): Conduct an IVRT study using an apparatus like Franz diffusion cells to compare the release rate of this compound from the new and old batches.[15] This helps isolate formulation-dependent variability. |
| Variability in Skin Samples | 1. Skin Source and Preparation: Ensure uniformity in the source (anatomical site, donor) and preparation (thickness) of skin samples.[9][15] 2. Skin Barrier Integrity: Always perform a skin integrity test (e.g., transepidermal water loss - TEWL, or electrical resistance) before starting each experiment to discard compromised skin sections.[15] |
| Inconsistent Experimental Conditions | 1. Standardize Application: Use a positive displacement pipette to apply a consistent and uniform dose of the formulation to the skin surface.[9][15] 2. Control Environment: Maintain and monitor consistent temperature and humidity, as these can affect skin hydration and permeability.[9] 3. Receptor Fluid: Ensure the receptor fluid has adequate solubility for this compound diacetate to maintain sink conditions.[8] |
Experimental Protocol: Standardized In Vitro Permeation Test (IVPT)
-
Skin Preparation: Use excised human or animal skin, dermatomed to a consistent thickness (e.g., 500 µm). Visually inspect for defects. Perform a barrier integrity test.
-
Apparatus Setup: Assemble vertical diffusion cells (e.g., Franz cells) with a controlled temperature (32°C ± 0.5) and a constantly stirred receptor fluid.
-
Skin Mounting: Mount the skin between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber. Remove any air bubbles between the skin and the receptor fluid.
-
Formulation Application: Apply a precise amount of the this compound diacetate formulation (e.g., 5-10 mg/cm²) uniformly to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid for analysis by a validated HPLC method. Replace the collected volume with fresh, pre-warmed receptor fluid.
-
Data Analysis: Plot the cumulative amount of this compound diacetate permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux.
Data Presentation: Batch Qualification Reference Table
To systematically compare batches, maintain a reference table with key analytical and functional parameters.
| Parameter | Reference Batch (Lot #XXXX) | New Batch (Lot #YYYY) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | 99.3% | ≥ 98.5% |
| Largest Impurity (%) | 0.15% | 0.20% | ≤ 0.5% |
| Water Content (Karl Fischer, %) | 0.2% | 0.3% | ≤ 1.0% |
| Relative Potency (IC50 in cell assay) | 10.2 nM | 11.5 nM | 80-125% of Reference |
| In Vitro Release Rate (µg/cm²/h) | 1.5 | 1.3 | ± 20% of Reference |
Visualization of this compound's Mechanism of Action
This compound diacetate, like other corticosteroids, exerts its anti-inflammatory effects through genomic and non-genomic pathways. The primary genomic pathway involves the regulation of gene transcription.
Signaling Pathway of this compound Diacetate
References
- 1. What is this compound Diacetate used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound diacetate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. rsisinternational.org [rsisinternational.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]
- 13. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Diflorasone and Fluocinonide for Atopic Dermatitis in a Research Context
In the landscape of topical corticosteroids for atopic dermatitis research, both diflorasone diacetate and fluocinonide have established roles as potent anti-inflammatory agents. This guide provides a detailed comparison of their efficacy, supported by available clinical data and an examination of their molecular mechanisms of action. This information is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research design.
Efficacy and Clinical Comparison
For instance, studies on fluocinonide 0.1% cream have demonstrated its superiority over vehicle cream in treating atopic dermatitis, with a significant percentage of patients achieving "cleared" or "almost cleared" status based on IGA after two weeks of treatment.[3] Similarly, clinical evaluations of 0.05% this compound diacetate have reported good to excellent therapeutic outcomes in over 80% of patients with eczematous dermatoses.
To facilitate a clearer understanding for research purposes, the following table summarizes the typical efficacy endpoints and safety parameters that should be considered when designing comparative studies for these two compounds.
| Efficacy Parameter | Description | Typical Measurement in Clinical Trials |
| Investigator's Global Assessment (IGA) | A static assessment by the clinician of the overall severity of atopic dermatitis at a specific time point. | 5-point scale (0=Clear, 1=Almost Clear, 2=Mild, 3=Moderate, 4=Severe).[4] |
| Eczema Area and Severity Index (EASI) | A composite score that grades the severity of erythema, induration/papulation, excoriation, and lichenification across four body regions. | Score ranges from 0 to 72, with higher scores indicating greater severity. |
| Pruritus Score | Patient-reported assessment of itching, a key symptom of atopic dermatitis. | Visual Analog Scale (VAS) or Numerical Rating Scale (NRS). |
| Body Surface Area (BSA) Involvement | The percentage of the body surface area affected by atopic dermatitis. | Clinician's estimation. |
| Safety and Tolerability Parameter | Description | Common Adverse Events |
| Local Adverse Events | Reactions occurring at the site of application. | Burning, itching, irritation, dryness, skin atrophy, striae, telangiectasia.[5] |
| Systemic Adverse Events | Effects resulting from systemic absorption of the corticosteroid. | Hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with high-potency steroids used over large areas or under occlusion.[6] |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not extensively published. However, a standard protocol for a double-blind, randomized, parallel-group clinical trial to compare the efficacy and safety of two topical corticosteroids in atopic dermatitis would typically involve the following key elements:
A Representative Clinical Trial Workflow
References
Head-to-Head Comparison: Diflorasone Diacetate vs. Clobetasol Propionate Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the potency of two super-potent topical corticosteroids: diflorasone diacetate and clobetasol propionate. This analysis is based on available quantitative data from vasoconstrictor assays and clinical trials, supported by detailed experimental methodologies.
Introduction
This compound diacetate and clobetasol propionate are both classified as super-potent (Class I) topical corticosteroids, the highest potency class. They are widely used in the treatment of severe, steroid-responsive dermatoses such as psoriasis and atopic dermatitis. Their therapeutic efficacy is attributed to their potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties. This guide delves into the nuances of their relative potency, providing a valuable resource for researchers and clinicians in the field of dermatology and drug development.
Mechanism of Action
Topical corticosteroids exert their effects through genomic and non-genomic pathways. Upon penetrating the skin, the corticosteroid binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression.
Genomic Pathway: The GR-corticosteroid complex can either upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 and anti-inflammatory cytokines, or repress the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Non-Genomic Pathway: Rapid, non-genomic effects are also observed, which are independent of gene transcription and are thought to be mediated by membrane-bound receptors or interactions with other signaling molecules.
The culmination of these actions leads to reduced inflammation, suppression of the local immune response, and vasoconstriction of the dermal capillaries.
Figure 1: Simplified signaling pathway of topical corticosteroids.
Potency Assessment: The Stoughton-McKenzie Vasoconstrictor Assay
The primary method for determining the potency of topical corticosteroids is the Stoughton-McKenzie vasoconstrictor assay. This bioassay measures the ability of a corticosteroid to cause blanching (pallor) of the skin, which is a direct result of its vasoconstrictive effect on the dermal microvasculature. The degree of blanching is generally correlated with the anti-inflammatory potency of the steroid.
Experimental Protocol: Stoughton-McKenzie Vasoconstrictor Assay
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected. Subjects are typically screened for their ability to produce a discernible blanching response to a known potent corticosteroid.
-
Test Site Demarcation: Multiple small, uniform test sites are marked on the volar aspect of the forearms.
-
Product Application: A standardized, small amount of the topical corticosteroid formulation is applied to each test site. The application is often done under occlusion with a patch or chamber to enhance penetration.
-
Application Duration: The product is left on the skin for a specified period, typically several hours.
-
Product Removal: After the designated time, the product is carefully removed.
-
Blanching Assessment: The degree of vasoconstriction (blanching) at each test site is visually assessed by trained observers at specific time points after product removal. A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.
-
Data Analysis: The blanching scores are recorded and analyzed to determine the potency of the formulation. The area under the effect curve (AUEC) can be calculated to provide a quantitative measure of the total vasoconstrictor effect over time.
Figure 2: Workflow of the Stoughton-McKenzie Vasoconstrictor Assay.
Head-to-Head Potency Comparison
While both this compound diacetate and clobetasol propionate are established as Class I topical corticosteroids, direct head-to-head quantitative data from vasoconstrictor assays is not extensively available in the public domain. However, their classification in the highest potency group indicates that both exhibit a very strong vasoconstrictive response.
In a study comparing the therapeutic effectiveness in 50 patients with PUVA-resistant psoriasis, both this compound diacetate and clobetasol propionate resulted in a highly significant decline in psoriatic symptoms.[1] The difference in therapeutic achievement between the two groups was not statistically significant.[1] However, the physician's overall judgment favored clobetasol propionate significantly over this compound diacetate, while patients showed only a slight preference for clobetasol.[1] Based on these findings and previously published results, this compound diacetate is considered one of the most effective topical corticosteroids, ranking just behind clobetasol.[1]
| Parameter | This compound Diacetate | Clobetasol Propionate | Reference |
| Potency Class | Class I (Super-potent) | Class I (Super-potent) | |
| Vasoconstrictor Assay | Strong Blanching Response | Strong Blanching Response | |
| Clinical Efficacy (Psoriasis) | Highly Effective | Highly Effective | [1] |
| Physician Preference | - | Favored over this compound | [1] |
| Patient Preference | - | Slightly preferred over this compound | [1] |
Clinical Efficacy Assessment: Psoriasis Clinical Trials
The clinical efficacy of topical corticosteroids in psoriasis is often evaluated using the Psoriasis Area and Severity Index (PASI). The PASI score is a composite score that assesses the severity of psoriatic lesions (erythema, induration, and scaling) and the extent of body surface area involvement.
Experimental Protocol: Psoriasis Clinical Trial with PASI Assessment
-
Patient Recruitment: Patients with a confirmed diagnosis of plaque psoriasis of a certain severity (e.g., moderate to severe) are enrolled.
-
Baseline Assessment: At the beginning of the trial, a baseline PASI score is determined for each patient. This involves a dermatologist evaluating the erythema, induration, and desquamation of psoriatic plaques on a scale of 0 to 4 and estimating the percentage of body surface area affected in four regions (head, trunk, upper extremities, and lower extremities).
-
Randomization and Blinding: Patients are randomly assigned to treatment groups (e.g., this compound diacetate, clobetasol propionate, or vehicle control). In a double-blind study, neither the patients nor the investigators know which treatment is being administered.
-
Treatment Period: Patients apply the assigned treatment as directed for a specified duration (e.g., 2-4 weeks).
-
Follow-up Assessments: PASI scores are reassessed at specific time points during and after the treatment period.
-
Efficacy Endpoints: The primary efficacy endpoint is often the percentage of patients achieving a 75% reduction in their PASI score from baseline (PASI 75). Other endpoints may include the mean percentage change in PASI score.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Conclusion
Both this compound diacetate and clobetasol propionate are highly potent topical corticosteroids with demonstrated efficacy in the treatment of severe dermatoses. Their placement in the highest potency class (Class I) is supported by their strong vasoconstrictive effects. While direct quantitative comparisons from vasoconstrictor assays are limited, a head-to-head clinical trial in psoriasis suggests a comparable therapeutic outcome, with a slight physician and patient preference for clobetasol propionate.[1] The choice between these two agents may be guided by physician experience, patient preference, and formulation characteristics. Further research with direct, quantitative comparisons in both vasoconstrictor assays and well-controlled clinical trials with standardized endpoints like PASI 75 would be beneficial to more definitively delineate any subtle differences in their potency and clinical effectiveness.
References
A Comparative Analysis of Once-Daily Diflorasone Diacetate and Twice-Daily Betamethasone Valerate in the Treatment of Eczematous Dermatitis
An Objective Guide for Researchers and Drug Development Professionals
Topical corticosteroids are a cornerstone in the management of inflammatory dermatoses. The selection of an appropriate agent and dosing regimen is critical for achieving optimal therapeutic outcomes while minimizing potential adverse effects. This guide provides a detailed comparison of the efficacy of once-daily 0.05% diflorasone diacetate ointment and twice-daily 0.1% betamethasone valerate ointment in the treatment of eczematous dermatitis, supported by data from clinical trials.
Mechanism of Action
This compound diacetate is a potent topical corticosteroid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm of skin cells.[1] This complex then moves to the cell nucleus and binds to specific DNA sequences, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 and the downregulation of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] Additionally, it inhibits the activity of inflammatory cells and causes vasoconstriction, which helps reduce redness and swelling.[1] Betamethasone valerate, also a potent corticosteroid, functions through a similar mechanism to suppress the inflammatory response.
Experimental Protocols
The following outlines the typical methodology employed in clinical trials comparing the efficacy of once-daily this compound diacetate and twice-daily betamethasone valerate.
A randomized, double-blind, comparative study design is commonly utilized.[2] Patients with a clinical diagnosis of eczematous dermatoses are recruited for the trial.[2]
Inclusion and Exclusion Criteria:
-
Inclusion: Patients with eczematous dermatitis.
-
Exclusion: Patients with known hypersensitivity to the study medications, those receiving systemic corticosteroid therapy, or individuals with secondary skin infections.
Treatment Regimen:
-
Group 1: Application of 0.05% this compound diacetate ointment once daily.
-
Group 2: Application of 0.1% betamethasone valerate ointment twice daily.
Duration of Study: The treatment period typically spans three weeks, with evaluations conducted at baseline, week 1, week 2, and week 3.[2][3]
Efficacy Assessment: The clinical efficacy is evaluated based on the improvement of various signs and symptoms of eczematous dermatitis, including:
-
Pruritus (itching)
-
Erythema (redness)
-
Scaling
-
Lichenification (thickening of the skin)
-
Excoriation (scratch marks)
-
Crusting/Oozing
A scoring system is often used to grade the severity of these signs and symptoms at each evaluation point. The overall improvement of the lesions is also assessed.
Safety Assessment: Adverse events are monitored and recorded throughout the study. This includes local side effects such as burning, itching, irritation, and skin atrophy.[4]
Quantitative Data Summary
The following table summarizes the key efficacy findings from a comparative clinical trial.
| Efficacy Parameter | Once-Daily this compound Diacetate (0.05%) | Twice-Daily Betamethasone Valerate (0.1%) | Study Details |
| Patient Population | 35 patients with eczematous dermatitis | 35 patients with eczematous dermatitis | Total of 70 patients enrolled in a 3-week study.[3] |
| Patients Completing Study | Not specified, but 14 left early due to 100% improvement. | Not specified, but 6 left early due to 100% improvement. | 32 patients completed the full 3-week study.[3] |
| Improvement in Pruritus (Week 2) | Significantly greater improvement compared to the betamethasone valerate group.[3] | Less improvement compared to the this compound diacetate group.[3] | Statistical significance noted in favor of this compound diacetate.[3] |
| Improvement in Pruritus (Week 3) | Marginally significant improvement in favor of this compound diacetate.[3] | Less improvement compared to the this compound diacetate group. | The difference in improvement was still present but less pronounced than at week 2.[3] |
| Overall Efficacy | Slightly more efficacious than twice-daily betamethasone valerate.[3] | Slightly less efficacious than once-daily this compound diacetate.[3] | Both treatments were found to be effective.[5] |
| Adverse Reactions | No adverse reactions were recorded, excluding complications from secondary infections.[3] | One patient developed telangiectasia.[3] | Both treatments were generally well-tolerated. |
In a separate study involving 60 patients with eczematous dermatoses, no statistically significant differences were observed between the two treatment regimens for the eight parameters studied at 1 and 3 weeks.[2] No side effects were reported in this particular trial.[2]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial comparing these two topical corticosteroids.
References
- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]
- 2. Once daily application of this compound diacetate ointment compared with betamethasone valerate ointment twice daily in patients with eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of once a day this compound diacetate and twice a day betamethasone valerate ointment applications in eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side Effects of this compound diacetate | TSW Assist [tswassist.com]
- 5. tandfonline.com [tandfonline.com]
Flurandrenolide Tape vs. Diflorasone Diacetate Ointment: A Comparative Analysis for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent topical corticosteroids, flurandrenolide tape and diflorasone diacetate ointment, for the treatment of plaque psoriasis. The information presented is based on a key clinical study directly comparing these two formulations, supplemented with data on their mechanisms of action. This document aims to offer an objective analysis to inform research and development in dermatology.
Executive Summary
A pivotal investigator-blinded, randomized, bilateral paired-comparison study demonstrated that once-daily flurandrenolide tape (4 µg/cm²) is more effective than twice-daily this compound diacetate ointment (0.05%) in clearing psoriatic plaques. The study assessed erythema, scaling, and induration over a four-week period. Flurandrenolide tape showed consistently greater improvement in all efficacy parameters. Both treatments are potent topical corticosteroids that exert their effects through anti-inflammatory, antipruritic, and vasoconstrictive actions.
Data Presentation
While the direct comparative study concluded the superior efficacy of flurandrenolide tape, the publicly available abstract does not provide specific quantitative data on the mean scores for erythema, scaling, and induration, or the precise treatment success rates. The following table summarizes the qualitative findings of this key study.
| Efficacy Parameter | Flurandrenolide Tape (4 µg/cm²) | This compound Diacetate Ointment (0.05%) | Reference |
| Erythema | Consistently greater clearing | Less clearing compared to flurandrenolide tape | |
| Scaling | Consistently greater clearing | Less clearing compared to flurandrenolide tape | |
| Induration | Consistently greater clearing | Less clearing compared to flurandrenolide tape | |
| Treatment Success | Consistently greater success | Less success compared to flurandrenolide tape |
Experimental Protocols
Comparative Efficacy Study of Flurandrenolide Tape and this compound Diacetate Ointment in Plaque Psoriasis[1]
-
Study Design: An investigator-blinded, randomized, bilateral paired-comparison study.
-
Participants: 30 patients with plaque psoriasis.
-
Treatment Arms:
-
Arm 1: Flurandrenolide tape (4 µg/cm²) applied to psoriatic lesions on one side of the body once daily for up to 16 hours.
-
Arm 2: 0.05% this compound diacetate ointment applied to contralateral psoriatic lesions twice daily.
-
-
Duration: 4 weeks.
-
Assessments: Lesions were evaluated at baseline, 2 weeks, and 4 weeks for erythema, scaling, and induration. Treatment success was also assessed.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the comparative clinical trial.
Corticosteroid Signaling Pathway in Psoriasis
Caption: Corticosteroid mechanism of action in psoriasis.
Conclusion
The available evidence from a direct comparative study indicates that flurandrenolide tape offers a more effective treatment for plaque psoriasis than this compound diacetate ointment. The occlusive nature of the tape likely enhances corticosteroid penetration, contributing to its superior efficacy. Both agents act through the well-established corticosteroid signaling pathway to reduce inflammation and hyperproliferation characteristic of psoriasis. Further research with larger patient cohorts and detailed quantitative assessments would be beneficial to expand upon these findings.
Diflorasone: A Comparative Analysis of Vasoconstrictor Potency and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diflorasone's performance with other topical corticosteroids, supported by experimental data. The correlation between in vitro vasoconstrictor assay results and in vivo clinical efficacy is a cornerstone of topical steroid potency assessment. This compound, a high-potency corticosteroid, has demonstrated significant activity in these assays, which generally translates to effective clinical outcomes in the treatment of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.
Data Presentation: Correlating Potency with Clinical Success
The vasoconstrictor assay, or skin blanching assay, is a widely accepted method for determining the bioequivalence and relative potency of topical corticosteroids.[1] This assay measures the degree of skin blanching caused by the constriction of superficial dermal blood vessels, an effect directly related to the anti-inflammatory properties of the corticosteroid.[2] Generally, a higher vasoconstrictor potential is predictive of greater clinical efficacy.[1]
Table 1: Comparative Vasoconstrictor Potency of Topical Corticosteroids
| Corticosteroid | Potency Class | Relative Potency (Qualitative) |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | Highest |
| This compound Diacetate 0.05% | Potent (Class I/II) | High |
| Fluocinonide 0.05% | Potent (Class II) | High |
| Betamethasone Dipropionate 0.05% | Potent (Class II) | High |
| Betamethasone Valerate 0.1% | Mid-strength (Class III) | Medium |
| Fluocinolone Acetonide 0.025% | Mid-strength (Class IV) | Medium |
Note: This table is a qualitative summary based on multiple sources. Quantitative blanching scores or Area Under the Effect Curve (AUEC) data are not consistently reported across studies in a standardized format.
Studies have consistently shown that this compound diacetate is a potent vasoconstrictor, generally more potent than high-potency reference standards like fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide when applied in vasoconstrictor assays on healthy volunteers.[3][4]
Table 2: Comparative Clinical Efficacy in Psoriasis
| Treatment | Study Design | Key Efficacy Endpoint | Results |
| This compound Diacetate 0.05% Cream vs. Fluocinonide 0.05% Cream | Double-blind, multicenter, bilateral-paired comparison (n=100) | Mean total scores (erythema, scaling, induration) at Day 14 | This compound diacetate showed significantly lower (better) scores (p < 0.001).[3] |
| Investigator's global evaluation of effectiveness at Day 14 | Favored this compound diacetate (p < 0.001).[3] | ||
| Patient's rating of improvement at Day 14 | 59% rated this compound diacetate as superior vs. 20% for fluocinonide (p < 0.001).[3] | ||
| This compound Diacetate 0.05% Ointment vs. Betamethasone Dipropionate 0.05% Ointment | Double-blind, parallel-group (n=44) | Erythema, scaling, induration, and investigator's global evaluation at 2 weeks | No statistically significant differences between the two treatments.[5][6] |
Table 3: Comparative Clinical Efficacy in Atopic Dermatitis
| Treatment | Study Design | Key Efficacy Endpoint | Results |
| This compound Diacetate 0.05% Cream vs. Fluocinonide 0.05% Cream | Double-blind comparison in dermatoses (n=384, including atopic dermatitis) | Clinical efficacy in atopic dermatitis/neurodermatitis | As effective as fluocinonide cream.[3][4] |
Experimental Protocols
Stoughton-McKenzie Vasoconstrictor Assay (General Protocol)
The Stoughton-McKenzie assay is a standardized method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.[7]
1. Subject Selection:
-
Healthy adult volunteers with normal skin on their forearms.
-
Subjects are often screened for their ability to show a discernible blanching response.
2. Site Application:
-
Multiple small, discrete sites are marked on the volar aspect of the forearms.
-
A standardized amount of the topical corticosteroid formulation (and its vehicle as a control) is applied to each site.
-
The application sites are typically left open to the air (unoccluded).[8]
3. Duration of Exposure:
-
The formulation is left on the skin for a specified period, typically several hours.
4. Assessment of Vasoconstriction (Blanching):
-
At predetermined time points after application, the degree of blanching at each site is visually assessed by a trained observer who is blinded to the treatment applied.
-
A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.
-
Alternatively, a chromameter, a device that measures skin color, can be used for a more objective quantification of the blanching response.[9]
5. Data Analysis:
-
The blanching scores at different time points are recorded.
-
The Area Under the Effect Curve (AUEC) can be calculated from the blanching scores over time to provide a quantitative measure of the total vasoconstrictor effect.[2]
Clinical Trial Protocol for Psoriasis (Example)
1. Study Design:
-
A multicenter, double-blind, randomized, bilateral-paired comparison design is often employed.[3]
-
Patients with stable, moderate-to-severe plaque psoriasis are enrolled.
2. Treatment:
-
Symmetrical plaques of psoriasis on opposite sides of the body are selected.
-
One side is treated with the investigational drug (e.g., this compound diacetate), and the other side is treated with the comparator drug.
-
Treatments are applied typically twice daily for a specified duration (e.g., 2-4 weeks).
3. Efficacy Assessments:
-
Investigator's Global Assessment (IGA): A physician's overall assessment of the psoriasis severity on a scale (e.g., 0=clear to 5=very severe).
-
Psoriasis Area and Severity Index (PASI): A composite score that assesses the erythema, induration, and scaling of psoriatic plaques, as well as the body surface area involved. A 75% reduction in the PASI score (PASI 75) is a common primary endpoint.
-
Target Plaque Assessment: The severity of erythema, scaling, and induration of a selected target plaque is rated on a scale (e.g., 0-4).
4. Patient-Reported Outcomes:
-
Patients may rate the overall improvement and cosmetic acceptability of the treatments.[3]
Mandatory Visualization
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Experimental workflow of the Vasoconstrictor Assay.
References
- 1. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantitative photoacoustic monitoring of corticosteroid-induced vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Diflorasone Diacetate's High Potency in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diflorasone diacetate's performance against other topical corticosteroids, supported by available experimental data. This compound diacetate is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating inflammatory skin conditions such as eczema and psoriasis.[1][2][3] Its efficacy is attributed to its ability to mimic glucocorticoid hormones, binding to glucocorticoid receptors to inhibit the synthesis of pro-inflammatory substances like prostaglandins and leukotrienes.[1][4]
Comparative Efficacy of this compound Diacetate
Clinical studies have benchmarked this compound diacetate against other potent corticosteroids, notably Clobetasol propionate and Betamethasone dipropionate. These studies consistently demonstrate the high potency of this compound diacetate.
Summary of Comparative Clinical Trial Data
| Comparison | Indication | Key Findings | Citation |
| This compound diacetate 0.05% ointment vs. Betamethasone dipropionate 0.05% ointment | Moderate-to-severe plaque psoriasis | Both ointments were fast-acting and highly efficacious with no statistically significant differences in reduction of erythema, scaling, or induration after 1 or 2 weeks of therapy. | [5][6] |
| This compound diacetate 0.05% ointment vs. Betamethasone dipropionate 0.05% ointment | Mild, moderate, or severe thick lesion psoriasis | Both medications were effective, and no statistically significant differences were found between the treatment groups when categorized by initial lesion severity. | [7] |
| This compound diacetate vs. Clobetasol-17-propionate | PUVA-resistant psoriasis | Both treatments resulted in a highly significant decline in psoriatic symptoms with no statistically significant difference in therapeutic achievement. However, the physician's overall judgment favored Clobetasol, while patients showed only a slight preference for it. This compound-Diacetate is classified as one of the most effective skin corticosteroids, ranking just behind Clobetasol. | [8] |
| This compound diacetate 0.05% cream vs. Fluocinonide 0.05% cream | Psoriasis or atopic/neurodermatitis | 0.05% this compound diacetate cream was as effective as 0.05% fluocinonide cream. | [9] |
Experimental Protocols
The potency of topical corticosteroids is often evaluated using the Vasoconstrictor Assay, which measures the degree of skin blanching (vasoconstriction) induced by the steroid.
Generalized Vasoconstrictor Assay Protocol
This protocol is a generalized summary based on common methodologies. Specific parameters may vary between studies.
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Site Demarcation: The volar aspect of the forearms is marked with a grid of small, uniform squares (e.g., 2 cm x 2 cm) for application of the corticosteroids.
-
Baseline Measurement: A chromameter is used to measure the baseline skin color of each application site. The chromameter quantifies color using a standardized color space (e.g., Lab), with the 'a' value (redness) being of primary interest.
-
Product Application: A standardized amount of the topical corticosteroid (e.g., this compound diacetate) and the comparator products are applied to the designated squares. Occlusive dressings may be applied for a specified period.
-
Incubation: The products are left on the skin for a predetermined duration (e.g., 6 hours).
-
Removal and Cleaning: After the incubation period, the products are carefully removed, and the skin is gently cleansed.
-
Vasoconstriction Assessment: At specified time points post-removal (e.g., 2, 4, 6, 12, 24 hours), the degree of skin blanching at each application site is measured using the chromameter. The reduction in the 'a*' value from baseline indicates the intensity of vasoconstriction.
-
Data Analysis: The change in 'a*' values over time is plotted to generate a dose-response curve, and the area under the curve is calculated to quantify the total vasoconstrictor potency.
Signaling Pathways
The anti-inflammatory effects of this compound diacetate are mediated through its interaction with the glucocorticoid receptor, leading to the modulation of downstream signaling pathways.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor activation and gene transcription.
Inhibition of NF-κB Signaling Pathway
References
- 1. Comparison of this compound diacetate and betamethasone dipropionate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical glucocorticoids and the skin--mechanisms of action: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparative study of this compound diacetate and clobetasol-17-propionate in PUVA-resistant psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor and Klf4 co-regulate anti-inflammatory genes in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diflorasone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Diflorasone, a high-potency topical corticosteroid. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent the release of pharmacologically active substances into the environment.
Immediate Safety and Handling Considerations
This compound diacetate is a potent corticosteroid.[1] While its Material Safety Data Sheet (MSDS) may classify it as non-hazardous for transport and general workplace safety, its high biological activity necessitates careful handling to avoid accidental exposure.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling this compound in any form (cream, pure compound, or in solution).
-
Spill Management: In the event of a spill, contain the material using an absorbent pad. Clean the area thoroughly with soap and water. Collect all contaminated materials in a sealed container for proper disposal.[3]
Primary Disposal Pathway: Professional Waste Management
The most secure and compliant method for disposing of this compound, particularly in a laboratory or research setting, is through a licensed biomedical or pharmaceutical waste management service.[4][5]
Step-by-Step Procedure:
-
Segregation: Isolate all waste containing this compound from other laboratory waste streams. This includes expired or unused cream, contaminated labware (e.g., spatulas, weighing boats), and PPE.
-
Containerization: Place all this compound-contaminated waste into a dedicated, clearly labeled, and sealable hazardous waste container. For pharmaceutical waste, black containers are often used for RCRA hazardous materials, while blue or white containers are used for non-RCRA pharmaceuticals.[1] Given its non-hazardous classification on the MSDS, a non-RCRA container may be appropriate, but consultation with your institution's Environmental Health & Safety (EH&S) office is crucial.[2]
-
Labeling: The container must be labeled in accordance with your institution's policies and local regulations, clearly identifying the contents as "Pharmaceutical Waste" and listing "this compound" as a component.
-
Storage: Store the sealed container in a secure, designated area for hazardous waste pickup.
-
Arranging Pickup: Contact your institution's EH&S department or a contracted waste management provider to schedule a pickup.[6]
Pre-treatment and Deactivation of this compound Waste
Experimental Protocol for Deactivation via Adsorption:
-
Objective: To bind the active this compound molecule to activated carbon, rendering it inert before final disposal.
-
Materials:
-
Waste this compound (cream or solution).
-
Activated carbon (charcoal), preferably in powdered form for maximum surface area.
-
A suitable sealable container (e.g., a high-density polyethylene (HDPE) bottle or jar).
-
Water (if the waste is in solid or cream form).
-
-
Methodology:
-
Place the waste this compound into the sealable container.
-
For every 1 gram of this compound cream or estimated active ingredient, add approximately 10 grams of activated carbon. This 1:10 ratio provides a significant excess of carbon to ensure efficient adsorption.
-
Add a small amount of water to the container to create a slurry, which facilitates the mixing of the this compound with the activated carbon.
-
Seal the container securely and shake vigorously for 2-3 minutes to ensure thorough mixing.
-
Let the container sit for at least one hour to allow for complete adsorption.
-
The resulting mixture can then be placed into the primary pharmaceutical waste container for professional disposal.
-
-
Important Note: This deactivation procedure does not render the waste suitable for disposal in regular trash. The entire container with the carbon-diflorasone mixture must still be disposed of as pharmaceutical waste.[5] Some commercial drug deactivation products may not be suitable for creams, so using powdered activated carbon is a reliable laboratory alternative.[8]
Disposal of Empty Containers
Empty tubes, bottles, or vials that originally contained this compound should also be disposed of carefully, as they may retain residual product.
-
Primary Containers: The original tube or container of this compound cream should not be rinsed. Place the empty container directly into the pharmaceutical waste bin.[9]
-
Secondary Packaging: Outer packaging, such as cardboard boxes, can be recycled after removing or obscuring all personal or prescription information.[7][9][10]
Summary of Disposal Options
The following table summarizes the recommended disposal procedures for this compound in a laboratory setting.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Primary: Licensed Pharmaceutical Waste Contractor. Secondary (Pre-treatment): Adsorption onto activated carbon followed by disposal via a licensed contractor. | Do not dispose of in regular trash or down the drain.[4] Segregate from other waste streams. |
| Contaminated Labware & PPE | Place in a dedicated, sealed container for pharmaceutical waste. | Ensure container is properly labeled. |
| Empty Primary Containers | Place directly into the pharmaceutical waste container without rinsing. | Residual product remains pharmacologically active. |
| Spill Cleanup Material | Collect all materials in a sealable bag or container and dispose of as pharmaceutical waste. | Treat all cleanup materials as contaminated. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory environment.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound diacetate - Wikipedia [en.wikipedia.org]
- 2. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. This compound Diacetate [benchchem.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfenvironment.org [sfenvironment.org]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guide for Handling Diflorasone
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling potent corticosteroids like Diflorasone. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, engineering controls should be the primary means of exposure control. However, appropriate PPE is essential to provide an additional layer of protection.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves is recommended.[1][2] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1] | Prevents skin contact and absorption. This compound is harmful in contact with skin.[3][4] |
| Eye Protection | Wear safety glasses with side shields or chemical splash goggles.[5] | Protects eyes from potential splashes or aerosol exposure. |
| Skin and Body Protection | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Minimizes skin exposure to the compound.[5] |
| Respiratory Protection | Not typically required under normal conditions of use with adequate engineering controls (e.g., fume hood).[5] If airborne exposure is a risk, an N95 or higher-level respirator may be necessary.[6] | Prevents inhalation of airborne particles. This compound is harmful if inhaled.[3][4] |
Exposure Control Parameters
Understanding the occupational exposure limits is critical for implementing appropriate safety measures.
| Compound | Occupational Exposure Band (OEB) | Air Limit Range |
| This compound Diacetate | OEB 3 | >10 µg/m³ to < 100 µg/m³ |
Data sourced from the Pfizer Material Safety Data Sheet for this compound Diacetate Cream.[5]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate risks associated with this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill containment materials readily accessible.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Prevent the formation of dust or aerosols.
-
Use dedicated equipment and utensils. If not possible, thoroughly decontaminate reusable equipment after use.
-
-
Accidental Release Measures :
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization : this compound waste should be treated as hazardous chemical waste.
-
Containerization :
-
Storage :
-
Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. pogo.ca [pogo.ca]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pppmag.com [pppmag.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
